6,7-Dibromoquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
6,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |
InChI Key |
UYFYNKCGCHMTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6,7 Dibromoquinoxaline and Its Derivatives
Precursor Synthesis and Halogenation Routes
The construction of the 6,7-dibromoquinoxaline (B6158433) scaffold can be achieved through several strategic pathways. These methods primarily involve the cyclization of a pre-brominated diamine precursor or the direct halogenation of a pre-formed quinoxaline (B1680401) core.
Synthesis from 4,5-Dibromo-1,2-diaminobenzene and 1,2-Dicarbonyl Compounds
A common and effective method for synthesizing this compound involves the condensation reaction of 4,5-dibromo-1,2-diaminobenzene with a 1,2-dicarbonyl compound. nih.govmdpi.com This approach builds the quinoxaline ring system with the desired bromine atoms already in place.
The synthesis of the key precursor, 4,5-dibromo-1,2-diaminobenzene, can be accomplished by the reduction of 4,5-dibromo-2-nitroaniline (B8493906). prepchem.com For instance, hydrogenation of 4,5-dibromo-2-nitroaniline using Raney Nickel as a catalyst in ethanol (B145695) under hydrogen pressure yields 4,5-dibromo-o-phenylenediamine. prepchem.com
Once the diamine is obtained, it can be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), to form the corresponding this compound derivative. nih.govmdpi.com For example, the reaction of 4,5-dibromobenzene-1,2-diamine (B1314967) with a 40% glyoxal solution in ethanol at reflux yields this compound. mdpi.com Similarly, reacting the diamine with benzil in isopropanol (B130326) at reflux produces 6,7-dibromo-2,3-diphenylquinoxaline. nih.gov
A study reported the synthesis of this compound with an 89% yield from the reaction of 4,5-dibromobenzene-1,2-diamine and a glyoxal solution. mdpi.com
Table 1: Synthesis of this compound Derivatives from 4,5-Dibromo-1,2-diaminobenzene
| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield | Reference |
| Glyoxal (40% aq. solution) | This compound | Ethanol, Reflux | 89% | mdpi.com |
| Benzil | 6,7-Dibromo-2,3-diphenylquinoxaline | Isopropanol, Reflux | 83% | nih.gov |
Direct Bromination of Quinoxaline Scaffolds
Direct bromination of the quinoxaline ring system is another viable, though sometimes less regioselective, route. The electron-rich nature of the quinoxaline ring allows for electrophilic substitution, but can lead to a mixture of brominated isomers.
The use of N-bromosuccinimide (NBS) as a brominating agent can offer milder reaction conditions. For instance, refluxing quinoxaline with NBS and a radical initiator like dibenzoyl peroxide in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) can yield 6-bromoquinoxaline. While this specific example targets the 6-position, modifications in reaction conditions or the starting quinoxaline derivative could potentially favor the formation of the 6,7-dibromo product. However, direct bromination of unsubstituted quinoxaline with elemental bromine in acetonitrile (B52724) can lead to a mixture of dibrominated products, including this compound, alongside other isomers.
Halogenation of Quinoxaline-2,3(1H,4H)-dione Derivatives
The halogenation of quinoxaline-2,3(1H,4H)-dione and its derivatives provides a pathway to 6,7-dibrominated compounds. 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione can be prepared by the bromination of quinoxaline-2,3-dione under acidic conditions. This dione (B5365651) can then serve as a precursor for further synthetic modifications.
For example, the synthesis of quinoxaline-2,3-diol derivatives can be achieved by heating the corresponding diamine with oxalic acid in DMF. semanticscholar.org
Carbon-Carbon Cross-Coupling Reactions
The bromine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is highly effective for the functionalization of this compound.
In a typical Suzuki-Miyaura reaction, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com This allows for the selective substitution of one or both bromine atoms, leading to mono- or di-arylated quinoxaline derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to control the degree of substitution and maximize the yield of the desired product. nih.gov
For example, the Suzuki-Miyaura cross-coupling of a dibromoquinoxaline derivative with an appropriate boronic acid has been utilized in the synthesis of precursors for more complex heterocyclic systems. researchgate.net
Stille Coupling with Organostannanes
The Stille coupling reaction provides an alternative method for carbon-carbon bond formation, involving the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. name-reaction.comopenochem.org
Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to this compound to introduce various organic groups. The reaction typically proceeds via an oxidative addition of the dibromoquinoxaline to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. openochem.org
The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrates, functional group tolerance, and the availability of the corresponding boronic acid or organostannane reagents. While organotin compounds are known for their toxicity, the Stille reaction remains a valuable tool in organic synthesis. libretexts.org
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone method for the introduction of acetylenic moieties onto aromatic systems. organic-chemistry.orgwikipedia.org This reaction has been effectively applied to 6,7-dihaloquinoxaline systems to synthesize 6,7-dialkynylquinoxalines. The standard method involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Research has demonstrated the synthesis of monoalkynyl- and dialkynyl-quinoxalines using palladium nanoparticle catalysts. tandfonline.comresearchgate.net The reaction of 6,7-dihaloquinoxalines, such as 6,7-dichloro-1,3-dimethyllumazine, with terminal alkynes under Sonogashira conditions can yield both 7-alkynyl-6-chloro- and 6,7-dialkynyl derivatives. orcid.org The reactivity of the halogen substituent is a key factor, with the general reactivity trend being I > Br > Cl. wuxiapptec.com For substrates like this compound, the dual bromine sites are amenable to sequential or double coupling, allowing for the construction of symmetric or asymmetric dialkynyl products.
The process typically involves the reaction of the dibromoquinoxaline with a terminal alkyne in the presence of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(dba)₂, a copper salt such as CuI, and a base, commonly an amine like triethylamine (B128534) or diisopropylamine, in a suitable solvent like THF or DMF. nih.govmdpi.com The choice of reaction conditions, including the catalyst system, base, solvent, and temperature, can influence the selectivity between mono- and di-alkynylation. For instance, using a stoichiometric amount of the terminal alkyne may favor mono-substitution, while an excess of the alkyne promotes the formation of the dialkynyl product. These 6,7-dialkynylquinoxalines are valuable intermediates, for example, in the synthesis of Current time information in Bangalore, IN.mdpi.comnumberanalytics.comtriazolo[1′,5′;1,2]pyrido[3,4-b]pyrazines through tandem cyclization with sodium azide. orcid.orgacs.org
Negishi Coupling and Other Organometallic Approaches
The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed reaction that forges carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling provides a robust route to introduce alkyl, aryl, or vinyl substituents at these positions.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com To functionalize this compound, an organozinc reagent (R-ZnX) is reacted with the dibromo-scaffold in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂. wikipedia.orgorganic-chemistry.org The reaction can be performed stepwise to create asymmetrical products or in a one-pot fashion with excess organozinc reagent to yield symmetrical 6,7-disubstituted quinoxalines.
Beyond Negishi coupling, other organometallic approaches can be envisioned for the functionalization of this compound. These methods leverage the transformation of the carbon-bromine bond into a carbon-metal bond, which can then participate in various coupling reactions. While specific examples for this compound are not extensively detailed in the provided context, the principles of organometallic chemistry allow for such transformations. The development of organometallic catalysts continues to advance, aiming for higher activity, stability, and alignment with green chemistry principles. sciltp.com
Carbon-Heteroatom Cross-Coupling Reactions
Carbon-heteroatom bond formation is a fundamental transformation in organic synthesis, crucial for the construction of many pharmaceuticals and functional materials. For this compound, the introduction of nitrogen, oxygen, or sulfur functionalities via cross-coupling reactions dramatically expands its chemical space and potential applications.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. numberanalytics.comlibretexts.org This reaction has become a premier tool for synthesizing arylamines due to its broad substrate scope and high efficiency. orcid.orgsci-hub.cat The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the C-N coupled product. numberanalytics.comlibretexts.org
The reaction has been successfully applied to various this compound derivatives to introduce primary and secondary amines at the 6- and 7-positions.
Monoamination Strategies
Achieving selective monoamination of a dihaloarene like this compound can be challenging, as the first amination often activates the ring, making the second substitution faster. However, careful control of reaction conditions can favor the mono-substituted product. In the context of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline, reacting with 1,3-diaminopropane (B46017) using a dppf ligand resulted in a mixture of mono- and di-aminated products in a roughly 1:1 ratio after 24 hours. mdpi.com This suggests that stopping the reaction at an early stage or using a limited amount of the amine nucleophile could be viable strategies for isolating the monoaminated product, although separation from the starting material and the disubstituted product would be necessary.
Diamination Strategies for 6,7-Positions
The synthesis of 6,7-diaminoquinoxaline derivatives is often the primary goal. Research has shown that palladium-catalyzed diamination of 6,7-dibromo-2,3-diphenylquinoxaline can be achieved with high yields. mdpi.com Similarly, 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline was successfully diaminated using 1,3-diaminopropane. mdpi.com The key to successful diamination is typically the use of a sufficient excess of the amine and prolonged reaction times to ensure complete conversion. mdpi.commdpi.com For instance, the reaction of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline with 1,3-diaminopropane at reflux for 48 hours using a dppf-based catalyst system yielded the desired diamine. mdpi.com
| Substrate | Amine | Catalyst System (Pd Source/Ligand) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6,7-Dibromo-2,3-diphenylquinoxaline | 2-Methoxyethylamine | Pd(dba)₂ / BINAP | tBuONa | Dioxane | Reflux, 24 h | Up to 77% | mdpi.com |
| 2,3-Bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline | 1,3-Diaminopropane | Pd(dba)₂ / dppf | tBuONa | Dioxane | Reflux, 48 h | Not specified, but successful | mdpi.com |
Ligand and Base Effects on Amination Efficiency
The choice of ligand and base is critical for the success and efficiency of the Buchwald-Hartwig amination. numberanalytics.com The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. numberanalytics.comnih.gov
In the amination of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline with 1,3-diaminopropane, ligand choice was paramount. mdpi.com Reactions attempted with BINAP and DavePhos as ligands were unsuccessful, yielding no desired product. mdpi.com However, switching to dppf (1,1'-Bis(diphenylphosphino)ferrocene) enabled the reaction to proceed, although selectivity was initially poor. mdpi.com This highlights the profound impact of the ligand structure on the catalytic activity for this specific substrate.
The base also plays a crucial role, primarily in the deprotonation of the amine or the palladium-amine complex to form the key amido intermediate. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. numberanalytics.com In studies on this compound derivatives, NaOtBu was the base of choice. mdpi.commdpi.com An attempt to use a weaker base, cesium carbonate (Cs₂CO₃), in conjunction with the DavePhos ligand, was unsuccessful for the amination of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline. mdpi.com The effectiveness of a base can be highly context-dependent, varying with the substrates, ligand, and solvent. researchgate.net Strong bases are often required for the deprotonation step, but their use can be limited by the presence of base-sensitive functional groups in the substrates. wuxiapptec.com
| Ligand | Base | Result | Reference |
|---|---|---|---|
| BINAP | tBuONa | Unsuccessful | mdpi.com |
| DavePhos | tBuONa | Unsuccessful | mdpi.com |
| DavePhos | Cs₂CO₃ | Unsuccessful | mdpi.com |
| dppf | tBuONa | Reaction proceeds (mono- and di-amination observed) | mdpi.com |
C-O and C-S Bond Formation Methodologies
The introduction of oxygen and sulfur moieties onto the quinoxaline scaffold is a critical step for modifying the electronic properties and biological activities of the resulting derivatives. Methodologies for C-O and C-S bond formation often rely on transition-metal-catalyzed cross-coupling reactions, where the bromo-substituents at the 6- and 7-positions of the quinoxaline core serve as versatile handles.
Palladium- and copper-catalyzed reactions are prominent in this context. For instance, Pd-catalyzed C-O cross-couplings enable the synthesis of alkoxy- and aryloxy-quinoxalines. researchgate.net Similarly, the formation of C-S bonds to generate thioethers and related sulfoxide (B87167) or sulfone derivatives is effectively achieved through catalysis. A palladium(II)-catalyzed tandem reaction involving C-S bond direct cross-coupling followed by sulfonylation has been developed to synthesize 2-(phenylsulfinyl)-quinoxaline derivatives. preprints.org This method demonstrates wide substrate scope and operates under mild conditions. preprints.org
The Chan-Lam cross-coupling reaction, which typically uses copper catalysts, is another powerful tool for C-S bond formation. An efficient method for synthesizing S-aryl/heteroaryl-quinazolines (a related nitrogen-containing heterocycle) has been developed using copper(II) acetate (B1210297) as the catalyst to couple various aryl and heteroaryl boronic acids with a thiol-containing precursor. ias.ac.in This approach is noted for its good functional group tolerance, accommodating halides, esters, and nitriles. ias.ac.in Furthermore, the development of metal-free C-S bond formation reactions, such as the water-promoted dehydrative cross-coupling of allylic alcohols with sulfinic acids, highlights a move towards more sustainable synthetic practices. d-nb.info While not demonstrated specifically on this compound, these methodologies represent the current state-of-the-art for C-S bond formation on aromatic systems.
Table 1: Methodologies for C-O and C-S Bond Formation
| Bond Type | Methodology | Catalyst/Reagents | Key Features |
|---|---|---|---|
| C-O | Cross-Coupling | Palladium Complexes | Enables synthesis of alkoxy- and aryloxy-derivatives. |
| C-O | Aryne Chemistry | KF/18-crown-6 | Domino reaction for the synthesis of 2H-chromene derivatives. mdpi.com |
| C-S | Chan-Lam Coupling | Copper(II) acetate | Couples aryl boronic acids with thiols; good functional group tolerance. ias.ac.in |
| C-S | Tandem Cross-Coupling/Sulfonylation | Palladium(II) acetate | Forms C(sp2)-sulfoxide bonds under mild conditions. preprints.org |
| C-S | Dehydrative Cross-Coupling | Metal-Free (Water-Promoted) | Sustainable method for creating allylic sulfones from alcohols and sulfinic acids. d-nb.info |
Annulation and Ring-Forming Reactions
Building upon the quinoxaline core, annulation and ring-forming reactions are employed to construct more complex, polycyclic heterocyclic systems. These reactions are essential for creating novel scaffolds for materials science and medicinal chemistry.
Intramolecular Cyclization for Fused Heterocyclic Systems (e.g., Indoloquinoxalines)
Indoloquinoxalines, a class of fused heterocyclic systems, are of significant interest due to their diverse pharmacological properties. nih.gov Their synthesis is often achieved via intramolecular cyclization, where a pre-functionalized quinoxaline derivative undergoes a ring-closing reaction. A prominent strategy involves the intramolecular N-arylation of an amino group with an aryl halide.
An efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper(I) iodide (CuI)-catalyzed intramolecular N-arylation. nih.gov This method has been shown to be effective, providing good to excellent yields of the tetracyclic products. nih.gov Another approach employs (diacetoxyiodo)benzene (B116549) (PIFA) to mediate the intramolecular N-arylation of 2-aminoquinoxalines at room temperature, yielding a variety of indolo[2,3-b]quinoxalines. researchgate.net Palladium-catalyzed reactions are also central to this field. For example, 2,3-dibromoquinoxaline (B1596595) can be converted to indolo[2,3-b]quinoxaline derivatives through a two-step process involving a Suzuki coupling followed by a Pd-catalyzed twofold C-N coupling for the annulation step. researchgate.net
Table 2: Intramolecular Cyclization for Indoloquinoxaline Synthesis
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Substituted 2-(2-iodophenylamino)quinoxalines | CuI / L-proline | 5,6-dihydroindolo[1,2-a]quinoxalines | 83-97% | nih.gov |
| Substituted 2-aminoquinoxalines | PIFA | indolo[2,3-b]quinoxalines | Good to Excellent | researchgate.net |
| 2,3-dibromoquinoxaline | Pd-catalyst | indolo[2,3-b]quinoxalines | Good | researchgate.net |
Photocycloaddition Reactions
Photocycloaddition reactions are powerful photochemical processes that form cyclic compounds from two or more unsaturated molecules. youtube.com These reactions, often forbidden under thermal conditions, become allowed when one of the reacting partners is in a photoexcited state. youtube.com The [2+2] photocycloaddition is a classic example used to create four-membered rings.
In the context of quinoxaline-related structures, enantioselective intermolecular [2+2] photocycloaddition reactions of 2(1H)-quinolones with electron-deficient olefins have been successfully demonstrated. nih.gov Using visible light and a chiral thioxanthone catalyst, these reactions proceed with excellent regio- and diastereoselectivity, producing cyclobutane (B1203170) products with high enantiomeric excess. nih.gov The key to this selectivity is a two-point hydrogen bonding interaction between the quinolone substrate and the catalyst, which facilitates efficient energy transfer and enantiofacial differentiation. nih.gov While specific examples starting from this compound are not prevalent, these findings on the closely related quinolone core demonstrate the potential of photocycloaddition for the stereocontrolled synthesis of complex, functionalized cyclobutane-fused quinoxaline derivatives.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, safety, and scalability of synthetic routes, advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. udayton.edu
This technology has been effectively applied to the synthesis of quinoxaline derivatives. For instance, the CuI-catalyzed intramolecular N-arylation to form 5,6-dihydroindolo[1,2-a]quinoxalines proceeds rapidly under microwave irradiation, with reaction times as short as 45-60 minutes, compared to much longer periods required for conventional heating. nih.gov This method provides excellent yields (83–97%). nih.gov Similarly, microwave-assisted methodologies have been developed for the synthesis of various substituted quinoxalines and related heterocycles, often in solvent-free conditions, which enhances the green credentials of the process. udayton.edubeilstein-journals.org One-pot microwave-assisted synthesis of 2,4-dichloroquinolines has been reported to occur in as little as 50 seconds at 600 W. asianpubs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Benefit |
|---|---|---|---|
| Intramolecular N-arylation | High temperature, long reaction time | 90 °C, 45-60 min (83-97% yield) nih.gov | Drastically reduced reaction time, high yield |
| Quinoxaline Synthesis | Extended reaction times, complex catalysts | 160 °C, 5 min (catalyst-free) udayton.edu | Rapid, solvent-free, simplified procedure |
| Dichloroquinoline Synthesis | Multi-step, long duration | 50 seconds (one-pot) asianpubs.org | Extremely rapid, one-pot procedure |
Flow Chemistry Approaches
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in chemical synthesis. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or running highly exothermic reactions, and straightforward scalability. nih.govnjbio.com The use of continuous-flow systems allows for process intensification and can lead to higher yields and purity compared to batch protocols. polimi.it
In the synthesis of biologically relevant molecules and heterocyclic scaffolds, flow chemistry is becoming increasingly important. nih.gov By connecting multiple reactor units, multi-step syntheses can be performed in a fully continuous manner, including intermediate purification steps. njbio.com While specific documented flow syntheses of this compound are not widely reported, the principles of flow chemistry are directly applicable. The technology is well-suited for the nitration, halogenation, and cross-coupling reactions often employed in the synthesis of quinoxaline precursors and derivatives. The improved control over reaction parameters (temperature, pressure, residence time) offered by flow reactors makes it an ideal platform for optimizing the synthesis of complex molecules like functionalized quinoxalines, ensuring reproducibility and enabling rapid library generation for drug discovery programs. nih.govpolimi.it
Catalyst Development and Ligand Design for Enhanced Selectivity
The functionalization of this compound often involves palladium-catalyzed cross-coupling reactions, such as C-N (Buchwald-Hartwig amination) and C-C (Suzuki, Stille) couplings. The choice of catalyst and, critically, the accompanying ligand, dictates the outcome of these transformations, influencing selectivity and efficiency.
Palladium complexes are the most common catalysts, with the selection of the ligand being crucial for the reaction's success. For the synthesis of N-heterocycles, catalyst systems such as Pd(OAc)₂ accompanied by ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven suitable. chim.it In the synthesis of fused indoloheterocycles, which share structural similarities with functionalized quinoxalines, site-selective Suzuki-Miyaura reactions followed by double C-N couplings are employed. chim.it The optimization of these sequential reactions often reveals that bidentate phosphine ligands, such as Xantphos and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), can provide superior yields in the cyclization step compared to monodentate ligands. chim.itmdpi.com
In a specific application, the Pd-catalyzed diamination of 6,7-dibromo-2,3-diphenylquinoxaline was studied to create macrocyclic ligands. mdpi.comnih.gov The catalytic system of choice was tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or its precursor bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in combination with the bulky, electron-rich BINAP ligand. mdpi.comnih.govresearchgate.net This combination is well-established for facilitating challenging C-N bond formations. The bulky nature of the BINAP ligand is thought to promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
| Reaction Type | Catalyst | Ligand | Substrate Example | Key Finding | Reference |
| C-N Amination | Pd(dba)₂ | BINAP | 6,7-dibromo-2,3-diphenylquinoxaline | Efficient for diamination to form macrocycles. | mdpi.com, nih.gov |
| C-N Amination | Pd(OAc)₂ | PCy₃ | Dihaloarenes | Suitable for domino C-N coupling reactions. | chim.it |
| C-C Suzuki | Pd(PPh₃)₄ | PPh₃ (internal) | Halogenated Quinoxalines | Standard catalyst for Suzuki coupling. | mdpi.com |
| C-C Suzuki | Pd(dppf)Cl₂ | dppf (internal) | Brominated Phenothiazine | Effective precatalyst for Miyaura borylation. | mdpi.com |
| C-C Stille | Pd(PPh₃)₂Cl₂ | PPh₃ (internal) | 5,8-Dibromoquinoxaline | Used for coupling with organotin reagents. | acs.org |
Reaction Condition Screening for Yield and Purity Maximization
The optimization of reaction conditions is a critical process to maximize the yield and purity of this compound derivatives. This involves the systematic variation of parameters such as solvent, temperature, base, and reaction time. whiterose.ac.uk
In the Pd-catalyzed amination of 6,7-dibromo-2,3-diphenylquinoxaline with various amines, a detailed screening of conditions was essential for success. mdpi.comnih.gov The reaction was typically conducted in an inert atmosphere using a high-boiling point aprotic solvent like dioxane or toluene (B28343) to allow for reflux temperatures, which are often necessary to drive the catalytic cycle forward. chim.itmdpi.com For the synthesis of a diamine derivative using 2-methoxyethylamine, the reaction was performed in dioxane at reflux for 24 hours. mdpi.comnih.gov A strong, non-nucleophilic base, sodium tert-butoxide (tBuONa), was used to facilitate the deprotonation of the amine and assist in the catalytic cycle. mdpi.comnih.gov
The concentration of reactants is another key variable. For the synthesis of oxaazamacrocycles from 6,7-dibromo-2,3-diphenylquinoxaline, increasing the equivalents of the diamine reactant from 1.1 to 1.5 equivalents led to a significant increase in the yield of the desired macrocyclic product from 27% to 48%. researchgate.net This highlights the importance of stoichiometry in favoring intramolecular cyclization over intermolecular polymerization.
For Stille-type coupling reactions involving the related isomer 5,8-dibromoquinoxaline, anhydrous tetrahydrofuran (B95107) (THF) was used as the solvent. acs.org The reaction mixture was heated to 100 °C for 70 minutes with a Pd(PPh₃)₂Cl₂ catalyst to achieve a 44% yield of the coupled product after purification. acs.org
The synthesis of the parent this compound itself can be achieved via the bromination of quinoxaline precursors. The reaction of 4,5-dibromo-1,2-diaminobenzene with benzil yields 6,7-dibromo-2,3-diphenylquinoxaline. mdpi.com The choice of brominating agent and solvent system is crucial for selective bromination. For instance, using N-bromosuccinimide (NBS) in a solvent like acetonitrile at elevated temperatures is a common method for brominating quinoxaline rings. researchgate.net
| Reaction | Substrate | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Diamination | 6,7-dibromo-2,3-diphenylquinoxaline | 2-methoxyethylamine, Pd(dba)₂, BINAP, tBuONa | Dioxane | Reflux | 24 h | 59% | mdpi.com |
| Macrocyclization | 6,7-dibromo-2,3-diphenylquinoxaline | 1,4-Dioxa-7,10-diazacyclododecane, Pd(dba)₂, BINAP, tBuONa | Dioxane | Reflux | 48 h | 46% | mdpi.com |
| Stille Coupling | 5,8-Dibromoquinoxaline | 2-(tributylstannyl)-3,4-(ethylenedioxy)thiophene, PdCl₂(PPh₃)₂ | THF | 100 °C | 70 min | 44% | acs.org |
| Suzuki Coupling | Brominated PTZ derivative | 4-tolylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | N/A | 24 h | 50-76% | mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Dibromoquinoxaline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 6,7-dibromoquinoxaline (B6158433). By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of this compound provides key insights into the electronic environment of the hydrogen atoms attached to the quinoxaline (B1680401) core. In a study utilizing a 500 MHz NMR spectrometer with dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the ¹H NMR spectrum of this compound displays two distinct singlets. mdpi.comresearchgate.net
The protons at positions 2 and 3 of the pyrazine (B50134) ring are chemically equivalent and appear as a singlet at approximately 9.01 ppm. mdpi.comresearchgate.net The downfield chemical shift of these protons is attributed to the deshielding effect of the adjacent nitrogen atoms. The protons at positions 5 and 8 on the benzene (B151609) ring are also equivalent and resonate as a singlet at approximately 8.56 ppm. mdpi.comresearchgate.net The singlet nature of these signals is due to the symmetrical substitution pattern of the bromo groups at the 6 and 7 positions.
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-2, H-3 | 9.01 | Singlet |
| H-5, H-8 | 8.56 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of this compound. The ¹³C NMR spectrum, recorded at 125 MHz in DMSO-d6, reveals four distinct signals corresponding to the different carbon environments in the molecule. mdpi.comresearchgate.net
The carbons of the pyrazine ring, C-2 and C-3, are observed at approximately 147.14 ppm. mdpi.comresearchgate.net The quaternary carbons C-9 and C-10 are found at a chemical shift of about 141.56 ppm. mdpi.comresearchgate.net The bromine-substituted carbons, C-6 and C-7, appear at around 125.77 ppm, while the C-5 and C-8 carbons resonate at approximately 133.31 ppm. mdpi.comresearchgate.net
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| C-2, C-3 | 147.14 |
| C-9, C-10 | 141.56 |
| C-5, C-8 | 133.31 |
| C-6, C-7 | 125.77 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DOSY) for Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment, especially in more complex derivatives of quinoxaline. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons, although in the case of the symmetrically substituted this compound, no homonuclear proton-proton couplings are expected.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. For this compound, this would show correlations between the proton signal at 9.01 ppm and the carbon signal at 147.14 ppm (C2/C3-H2/H3), and the proton signal at 8.56 ppm with the carbon signal at 133.31 ppm (C5/C8-H5/H8).
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which can be used to confirm the regiochemistry of substitution. Diffusion Ordered Spectroscopy (DOSY) is used to separate signals from different species in a mixture based on their diffusion rates, which can be useful for purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₄Br₂N₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 286.88140 u. mdpi.comresearchgate.net Experimental HRMS analysis has yielded a found mass of 286.88165 u, which is in close agreement with the calculated value, thus confirming the elemental composition of the synthesized molecule. mdpi.comresearchgate.net The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks) would also be a key identifying feature in the mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the context of the HRMS analysis of this compound, ESI was utilized to generate the protonated molecular ion [M+H]⁺. This method typically involves dissolving the analyte in a suitable solvent and introducing it into the mass spectrometer through a charged capillary, resulting in the formation of gas-phase ions. The observation of the [M+H]⁺ ion as the base peak is characteristic for quinoxaline derivatives under ESI conditions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly effective for determining the molecular weight of organic compounds with high accuracy. nih.govbruker.com For this compound, this technique is instrumental in confirming its molecular formula and isotopic distribution.
The molecular formula of this compound is C₈H₄Br₂N₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, results in a characteristic isotopic pattern in the mass spectrum. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.
High-resolution mass spectrometry (HRMS) further validates the precise molecular weight of the compound. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 286.88140 Da. nih.govsemanticscholar.org Experimental HRMS data for this compound shows a found value of 286.88165 Da for the [M+H]⁺ ion, which is in excellent agreement with the calculated value. semanticscholar.org
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₈H₄Br₂N₂) *
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Species |
| 285.88 | 50.7 | [M]⁺ (with two ⁷⁹Br) |
| 287.88 | 100.0 | [M]⁺ (with one ⁷⁹Br and one ⁸¹Br) |
| 289.88 | 49.8 | [M]⁺ (with two ⁸¹Br) |
This table represents a theoretical prediction based on the natural isotopic abundance of bromine. The actual MALDI-TOF spectrum would show peaks corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the matrix and experimental conditions.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum is characterized by vibrations of the quinoxaline core and the carbon-bromine bonds.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The in-plane and out-of-plane aromatic C-H deformation vibrations occur in the region of 1300-1000 cm⁻¹. scialert.net The C=N stretching vibration within the quinoxaline ring is expected to appear as a strong absorption band in the region of 1630-1600 cm⁻¹. scialert.netekb.eg The C-N stretching vibration is typically found in the range of 1150-1130 cm⁻¹. scialert.net The C-C stretching vibrations of the aromatic rings generally arise in the 1625-1430 cm⁻¹ region. scialert.net The presence of bromine substituents is indicated by C-Br stretching vibrations, which are expected at lower wavenumbers.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound *
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Medium to Strong | C=C Aromatic Ring Stretch |
| 1610 - 1590 | Medium | C=N Stretch |
| 1450 - 1350 | Medium | Aromatic C-H In-plane Bend |
| 1150 - 1130 | Medium | C-N Stretch |
| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-plane Bend |
| Below 700 | Medium to Strong | C-Br Stretch |
These are predicted values based on the analysis of quinoxaline and its halogenated derivatives. scialert.netekb.egscialert.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further insights into the molecular structure.
Similar to IR spectroscopy, aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. scialert.net The ring carbon-carbon stretching vibrations are prominent in the 1625-1430 cm⁻¹ region. scialert.net A resonance-enhanced Raman band, corresponding to in-plane stretching motions of the C-C and C-N bonds, is often observed in the 1340–1270 cm⁻¹ region for quinoxaline derivatives. researcher.life The C=N and C-N stretching modes of the indeno quinoxaline ring have been attributed at 1616, 1610 cm⁻¹ and at 1124, 1131 cm⁻¹ in both IR and Raman spectra, respectively. scialert.net
Table 3: Characteristic Raman Shifts for this compound *
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3050 | Weak to Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch |
| 1610 - 1590 | Medium | C=N Stretch |
| 1340 - 1270 | Strong | C-C and C-N In-plane Stretch |
| 1150 - 1130 | Medium | C-N Stretch |
| Below 700 | Strong | C-Br Stretch |
These are predicted values based on the analysis of quinoxaline and its derivatives. scialert.netscialert.netresearcher.life
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Electronic Transitions and Absorption Maxima Analysis
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. Quinoxaline derivatives typically exhibit intense absorption bands in the 250–350 nm region, which are assigned to π-π* electronic transitions. mdpi.com A lower energy absorption in the visible region (400–500 nm) can be attributed to charge transfer transitions. mdpi.com The substitution pattern on the quinoxaline ring significantly influences the position of the absorption maxima (λmax). For instance, in a study of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline, absorption bands were observed in the 250-350 nm region and a band in the visible region around 400-500 nm. mdpi.comresearchgate.net
Table 4: Expected UV-Vis Absorption Maxima for this compound *
| Wavelength (λmax, nm) | Type of Transition |
| ~250 - 350 | π-π |
| ~400 - 500 | n-π or Charge Transfer |
These are generalized ranges based on the electronic properties of quinoxaline derivatives. mdpi.comresearchgate.net The exact λmax values will be influenced by the solvent.
Solvatochromic Effects on Absorption Characteristics
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is a manifestation of the solvent's effect on the electronic absorption or emission spectra of a molecule. ijcce.ac.irniscpr.res.in The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the solute, leading to shifts in the absorption maxima.
For a compound like this compound, increasing the polarity of the solvent is expected to cause a shift in the λmax. A bathochromic shift (red shift) to longer wavelengths occurs if the excited state is more polar than the ground state, while a hypsochromic shift (blue shift) to shorter wavelengths occurs if the ground state is more polar. In many D-π-A (donor-pi-acceptor) chromophores based on a quinoxaline core, a significant solvatochromic shift is observed. researchgate.net Halogenated compounds can also exhibit solvatochromism through halogen/π interactions with the solvent. nih.gov
To systematically study solvatochromic effects, the UV-Vis spectrum of this compound would be recorded in a series of solvents with varying polarity.
Table 5: Hypothetical Solvatochromic Data for this compound *
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | (Hypothetical Value 1) |
| Toluene (B28343) | 2.38 | (Hypothetical Value 2) |
| Chloroform | 4.81 | (Hypothetical Value 3) |
| Tetrahydrofuran (B95107) (THF) | 7.58 | (Hypothetical Value 4) |
| Dichloromethane (DCM) | 8.93 | (Hypothetical Value 5) |
| Acetonitrile (B52724) | 37.5 | (Hypothetical Value 6) |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | (Hypothetical Value 7) |
This table illustrates the type of data that would be collected to analyze solvatochromic effects. The actual λmax values would need to be determined experimentally.
Fluorescence and Luminescence Spectroscopy
The fluorescence and luminescence properties of molecules derived from this compound are of significant interest due to the system's potential as a core for various functional materials. The electron-withdrawing nature of the quinoxaline heterocycle, combined with the reactive bromine atoms at the 6 and 7 positions, allows for the synthesis of push-pull systems and other complex structures with tunable photophysical properties. nih.govworktribe.com These derivatives are promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and smart materials. scispace.commdpi.com
The emission characteristics of this compound derivatives are highly dependent on the nature of the substituents introduced at the bromine positions. Research has focused on creating donor-acceptor (D-A) structures by substituting the bromo groups with electron-donating moieties, leading to compounds with pronounced photoluminescent properties. nih.gov
For instance, a series of macrocyclic ligands synthesized from 6,7-dibromo-2,3-diphenylquinoxaline exhibit strong fluorescence. nih.govresearchgate.net In acetonitrile, these compounds show emission maxima (λem) primarily in the blue-to-green region of the spectrum, ranging from 464 nm to 486 nm. nih.gov The fluorescence quantum yields (Φ) for these macrocycles are notably high, with measured values between 44% and 68%, indicating efficient emission processes. nih.govresearchgate.net The high brightness of these compounds is a direct result of their significant quantum yields and strong absorption characteristics. nih.gov
The solvent environment also plays a crucial role in the emission spectra. A study on macrocycles derived from 6,7-diamino-2,3-diphenylquinoxaline demonstrated a bathochromic (red) shift of the emission maxima with increasing solvent polarity. nih.govmdpi.com For example, in toluene, the emission is centered around 450 nm, while in the more polar methanol, it shifts to the 482–485 nm region. nih.govmdpi.com This solvatochromism is a key indicator of a charge-transfer character in the excited state.
In another study, a derivative, 2,3-bis(4-methoxycarbonylphenyl)-6,7-bis[(3-aminopropyl)amino]quinoxaline (QC1), was synthesized from its 6,7-dibromo precursor. mdpi.comresearchgate.net The fluorescence of this compound is highly sensitive to pH. Progressive acidification of an aqueous solution of QC1 leads to significant changes in the emission spectra, demonstrating the potential of these systems as fluorescent pH sensors. mdpi.com
Below is a table summarizing the photophysical properties of several macrocyclic derivatives of 6,7-dibromo-2,3-diphenylquinoxaline in acetonitrile. nih.govresearchgate.net
| Compound | Absorption Maxima λabs (nm) (log ε) | Emission Maxima λem (nm) | Quantum Yield (Φ) a (%) |
|---|---|---|---|
| 3 | 263 (4.45), 278 (4.44), 408 (4.25) | 466 | 56 |
| 5a | 263 (4.37), 278 (4.36), 408 (4.21) | 485 | 49 |
| 5b | 261 (4.34), 278 (4.33), 406 (4.22) | 465 | 61 |
| 5c | 261 (4.33), 279 (4.32), 406 (4.23) | 466 | 56 |
| 5e | 257 (4.39), 278 (4.36), 400 (4.19) | 480 | 44 |
| 5f | 281 (4.29), 404 (4.11) | 486 | 68 |
| 5g | 260 (4.30), 279 (4.29), 404 (4.19) | 464 | 65 |
| 5h | 262 (4.39), 280 (4.37), 406 (4.26) | 465 | 58 |
a Quantum yields were determined using quinine (B1679958) sulfate (B86663) in 0.05M H2SO4 (Φ = 53%) as a standard. nih.gov
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated state, certain derivatives of this compound have been shown to exhibit the opposite effect: Aggregation-Induced Emission (AIE). scispace.com AIE luminogens are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. scispace.comrsc.org
A notable example is an o-phthalimide-based derivative, 2,3-diphenylquinoxaline-6,7-dicarboimide, which was synthesized from 2,3-diphenyl-6,7-dibromoquinoxaline. scispace.com This compound demonstrates classic AIE characteristics. In a pure DMSO solution, it is virtually non-fluorescent. However, the addition of water, a poor solvent, induces aggregation and leads to a dramatic increase in fluorescence intensity. scispace.com
The underlying mechanism for this AIE phenomenon is attributed to the Restriction of Intramolecular Rotation (RIR). scispace.com In the dissolved state, the phenyl groups attached to the quinoxaline core can rotate freely. This rotation provides a non-radiative pathway for the excited state to relax back to the ground state, thus quenching fluorescence. scispace.com When the molecules aggregate, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited state to decay via the radiative pathway, resulting in strong light emission. scispace.com
Further research into AIE properties involved synthesizing new 2,3-phenyl-6,7-diarylquinoxalines from the 6,7-dibromo precursor. worktribe.com A derivative functionalized with biphenyl (B1667301) groups at the 6,7-positions (Q-2Ph) was found to exhibit deep blue emission with distinct AIE characteristics, making it a candidate for use as a blue emitter in OLEDs. worktribe.com
The luminescence mechanism in many this compound derivatives is governed by an Intramolecular Charge Transfer (ICT) process. nih.govworktribe.com This occurs in molecules that have electron-donating (donor) and electron-accepting (acceptor) moieties. The quinoxaline core itself is electron-withdrawing. When electron-donating groups are attached at the 6 and 7 positions (by replacing the bromines), a donor-acceptor (D-A) structure is formed. nih.govworktribe.com
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these D-A systems, the HOMO is typically localized on the electron-donating groups, while the LUMO is concentrated on the electron-accepting quinoxaline core. worktribe.comresearchgate.net This spatial separation of orbitals results in a charge transfer from the donor to the acceptor upon excitation, forming an ICT excited state. worktribe.com The emission from this ICT state is often characterized by a broad, structureless band and a significant Stokes shift. nih.govworktribe.com
The ICT mechanism is strongly supported by several experimental observations:
Solvatochromism : As mentioned previously, derivatives of 6,7-diamino-2,3-diphenylquinoxaline show a bathochromic (red) shift in their emission spectra as solvent polarity increases. nih.govmdpi.com This is a classic hallmark of ICT, as the more polar solvent better stabilizes the polar ICT excited state, lowering its energy and resulting in longer-wavelength emission.
Substituent Effects : The introduction of strong electron-donating groups, such as pyrene, at the 6,7-positions of 2,3-diphenylquinoxaline (B159395) leads to a strong ICT process and a significant red-shift in the emission spectrum compared to derivatives with weaker donors. worktribe.com
Theoretical calculations, such as Density Functional Theory (DFT), have been used to further elucidate these mechanisms by visualizing the HOMO and LUMO distributions and calculating the energy gaps, corroborating the proposed ICT transitions. worktribe.comresearchgate.netd-nb.info
Theoretical and Computational Chemistry Studies on 6,7 Dibromoquinoxaline
Electronic Structure Theory
Electronic structure theory is the bedrock of computational chemistry, providing methods to solve the Schrödinger equation for a given molecule. For a molecule such as 6,7-Dibromoquinoxaline (B6158433), different levels of theory can be applied to gain insights into its behavior.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. sphinxsai.com It is particularly well-suited for optimizing the ground state geometry of organic molecules. The core principle of DFT is that the energy of a system can be determined from its electron density.
For quinoxaline (B1680401) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. sphinxsai.cominpressco.cominpressco.com This functional combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals. This is typically paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netscispace.com The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. Such calculations would yield precise bond lengths, bond angles, and dihedral angles for this compound.
Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT. Note: This table presents hypothetical data representative of typical DFT calculations for similar heterocyclic molecules, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Atom Pair/Triplet | Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | 1.39 |
| C6-Br | 1.90 | |
| N1-C2 | 1.33 | |
| C5-C6 | 1.40 | |
| **Bond Angle (°) ** | C5-C6-C7 | 120.5 |
| C6-C7-Br | 119.8 |
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.org It provides a computationally efficient means of calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy. scispace.com
The methodology involves applying a time-dependent perturbation to the ground state density to model the absorption of a photon. uci.edu For quinoxaline-based dyes and materials, TD-DFT calculations, often using the CAM-B3LYP functional within a Polarizable Continuum Model (PCM) to simulate solvent effects, can accurately predict electronic transitions. scispace.comresearchgate.net These calculations reveal the nature of the transitions, such as n→π* or π→π*, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Table 2: Illustrative Calculated Electronic Transitions for this compound using TD-DFT. Note: This table is a hypothetical representation of TD-DFT results, illustrating the type of data obtained for understanding electronic absorption properties.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.15 |
| S₀ → S₂ | 4.13 | 300 | 0.28 |
Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally efficient for an ab initio method, HF neglects electron correlation, which can be a significant limitation.
To improve upon HF, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) have been developed. These methods systematically include electron correlation, providing much higher accuracy for energies and properties, but at a significantly greater computational cost. nsf.gov For aromatic compounds, these methods can serve as a benchmark to validate the results from more approximate methods like DFT. nih.gov However, due to their computational expense, their application to molecules the size of this compound is less common for routine calculations than DFT.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. researchgate.netjocpr.com
In quinoxaline derivatives, the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital. nih.gov The precise energy levels and spatial distribution of these orbitals can be reliably calculated using DFT. For this compound, the bromine atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoxaline.
Table 3: Illustrative Frontier Orbital Energies for this compound. Note: These values are representative examples based on typical DFT calculations for halogenated N-heterocycles.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Band gap engineering refers to the process of controlling the HOMO-LUMO gap of a molecule to tune its optical and electronic properties. nih.gov This is a cornerstone of materials design for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). osti.govbeilstein-journals.org
The electronic properties of the quinoxaline core can be systematically modified by introducing substituents with different electron-donating or electron-withdrawing capabilities. rsc.org
Electron-withdrawing groups (e.g., cyano, fluoro) generally lower the energy of both the HOMO and LUMO. nih.gov Strong withdrawing groups can lower the LUMO level substantially, leading to a reduced band gap.
Computational studies are invaluable for predicting the impact of various substituents on the frontier orbital energies of the this compound scaffold. By calculating the HOMO and LUMO levels for a series of virtual compounds, researchers can rationally design molecules with a desired band gap for specific technological applications. This predictive power accelerates the discovery of new functional materials.
Intramolecular Charge Transfer (ICT) Pathway Analysis
The concept of Intramolecular Charge Transfer (ICT) is fundamental to understanding the photophysical properties of many organic molecules, particularly those with electron-donating and electron-accepting moieties. The quinoxaline core is inherently electron-deficient, acting as an acceptor. When substituted with electron-donating groups, the resulting molecule can exhibit significant ICT upon electronic excitation. In the case of this compound, the bromine atoms are weakly deactivating through induction but can participate in resonance, making the ICT character highly dependent on any other functional groups present.
Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in analyzing ICT pathways. These calculations elucidate the nature of the electronic transitions. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a qualitative picture of charge transfer. In many donor-acceptor quinoxaline systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the quinoxaline acceptor core. scispace.commdpi.com The electronic transition from the ground state to the first excited state can then be described as a HOMO-LUMO transition, which corresponds to a transfer of electron density from the donor to the acceptor. scispace.commdpi.com
Studies on various substituted quinoxalines have computationally verified this donor-acceptor architecture and its role in the observed photophysical properties. researchgate.netnih.gov For a hypothetical donor-substituted this compound, a computational ICT analysis would involve:
Frontier Molecular Orbital (FMO) Analysis: Calculating the spatial distribution and energy levels of the HOMO and LUMO to confirm their localization on the donor and acceptor fragments, respectively.
Natural Bond Orbital (NBO) Analysis: Quantifying the charge distribution in both the ground (S₀) and excited (S₁) states to determine the net charge transferred upon excitation.
Visualization of Charge Density Difference: Mapping the difference in electron density between the ground and excited states to visually represent the direction and magnitude of the charge transfer.
These analyses help in designing novel quinoxaline-based materials with tailored optical and electronic properties for applications in organic electronics and sensors. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species like transition states and intermediates that are often difficult to observe experimentally. DFT calculations are commonly employed to map the energetic landscape of a reaction, revealing the most favorable pathway.
While specific mechanistic studies for reactions of this compound are not widely published, computational methods have been successfully applied to understand reactions involving the quinoxaline scaffold. For example, a detailed DFT study elucidated the complex mechanism of a palladium-catalyzed meta-C-H arylation reaction that utilizes a quinoxaline-based ligand. nih.govacs.org Such studies demonstrate the power of computational chemistry to unravel multi-step reaction sequences, including oxidative addition, reductive elimination, and the role of catalysts and mediators. nih.govacs.org The general acid-catalyzed condensation reaction between 1,2-diamines and 1,2-dicarbonyls to form the quinoxaline ring is another area where computational modeling can clarify the roles of catalysts and intermediates. researchgate.net
A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.
Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. rri.res.in
In the context of a reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the reactants, the putative transition state structure, and the products. The activation energy would be calculated as:
Ea = E_TS - E_Reactants
This calculated barrier provides a quantitative estimate of the reaction's feasibility. For complex, multi-step reactions, each step has its own transition state and activation energy, and the step with the highest barrier is identified as the rate-determining step. nih.gov
A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. acs.org For a chemical reaction, a simplified one-dimensional PES is often depicted as a reaction coordinate diagram, showing the energy changes as reactants are converted into products via transition states and intermediates.
Computational methods allow for a more detailed mapping of the PES. By systematically changing key geometric parameters (like bond lengths and angles) and calculating the energy at each point, a multi-dimensional surface can be generated. An Intrinsic Reaction Coordinate (IRC) calculation is then performed starting from the transition state structure. This traces the minimum energy path down to the connected reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. acs.org This detailed mapping helps to visualize the entire reaction pathway and can reveal unexpected intermediates or alternative competing pathways.
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvent effects to achieve accuracy. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. iist.ac.in In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum.
This approach is effective for modeling the influence of solvent polarity on the stability of reactants, products, and charged intermediates or transition states. The applicability of PCM to halo-quinoxaline systems has been demonstrated in computational studies on related molecules, such as this compound-2,3-dicarbonitrile, where it was used to calculate solvent effects. rsc.org Including PCM in geometry optimizations and energy calculations provides more realistic activation energies and reaction thermodynamics compared to gas-phase calculations alone.
Spectroscopic Property Prediction and Validation
Computational chemistry provides robust methods for predicting various spectroscopic properties, including NMR spectra. These predictions are invaluable for structure verification, assigning experimental signals, and understanding structure-property relationships.
The prediction of NMR chemical shifts is a powerful application of quantum chemistry that aids in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants (σ). These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.
The chemical shift is calculated as:
δ_sample = σ_TMS - σ_sample
For this compound, DFT calculations have been performed on derivatives, indicating the suitability of functionals like B3LYP with basis sets such as 6-31G(d,p) for describing the electronic structure of this system. mdpi.com A computational NMR study would involve:
Optimizing the geometry of this compound at a chosen level of theory.
Performing a GIAO NMR calculation on the optimized structure to obtain the absolute shielding constants for each carbon and hydrogen atom.
Performing the same calculation for TMS.
Calculating the final chemical shifts and comparing them with experimental data.
A strong correlation between the calculated and experimental shifts validates the computed structure. Discrepancies can point to incorrect assignments or suggest that the molecule may exist in a different conformation or electronic state than initially assumed. Below is a table showing the reported experimental ¹H and ¹³C NMR chemical shifts for this compound, which would be the benchmark for such a computational study. mdpi.com
| Atom | Experimental Chemical Shift (δ, ppm) mdpi.com | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| H-2/H-3 | 9.01 | Data not available in literature |
| H-5/H-8 | 8.56 | Data not available in literature |
| C-2/C-3 | 147.14 | Data not available in literature |
| C-4a/C-8a | 141.56 | Data not available in literature |
| C-5/C-8 | 133.31 | Data not available in literature |
| C-6/C-7 | 125.77 | Data not available in literature |
Theoretical UV-Vis and Fluorescence Spectral Simulation
The photophysical properties of this compound, specifically its absorption and emission characteristics, can be extensively studied using computational methods. Time-Dependent Density Functional Theory (TDDFT) is a primary tool for simulating UV-Vis absorption and fluorescence spectra, providing insights into electronic transitions. nih.govmdpi.com The process involves first optimizing the molecule's ground state geometry (S₀) using DFT. From this optimized structure, vertical excitation energies and oscillator strengths are calculated via TDDFT to generate the absorption spectrum. mdpi.com
To simulate the fluorescence spectrum, the geometry of the first excited state (S₁) is optimized. Vertical emission energies are then calculated from the S₁ optimized geometry back down to the ground state potential energy surface. nih.gov The choice of functional and basis set is crucial for accuracy. Functionals like CAM-B3LYP and B3LYP are commonly employed, with basis sets such as 6-311+G(d,p) providing a good balance between accuracy and computational cost for molecules of this type. nih.govmdpi.com Solvent effects, which can significantly shift spectral features, are often incorporated using continuum models like the Polarizable Continuum Model (PCM). nih.gov
For this compound, the lowest energy absorption bands are typically associated with π → π* transitions within the quinoxaline ring system. The heavy bromine atoms can influence the electronic structure and thus the transition energies. A simulated spectrum provides data on the maximum absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength (f), which is related to the intensity of the absorption.
Table 1: Illustrative Simulated UV-Vis and Fluorescence Data for this compound This table presents hypothetical data based on typical TDDFT calculations for similar aromatic compounds.
| Parameter | UV-Vis Absorption (Calculated) | Fluorescence Emission (Calculated) |
|---|---|---|
| Transition Type | S₀ → S₁ (π → π) | S₁ → S₀ (π → π) |
| λmax (nm) | 325 | 380 |
| Excitation/Emission Energy (eV) | 3.81 | 3.26 |
| Oscillator Strength (f) | 0.15 | N/A |
Spin-Orbit Coupling Matrix Element (SOCME) Calculations for Intersystem Crossing
Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity (e.g., from a singlet state, S₁, to a triplet state, T₁). The efficiency of this process is governed by the magnitude of the spin-orbit coupling (SOC) between the states involved. researchgate.netrsc.org For molecules containing heavy atoms like bromine, SOC effects are significantly enhanced, making ISC a potentially dominant de-excitation pathway.
The rate of intersystem crossing (kISC) can be estimated using Fermi's Golden Rule, where the rate is proportional to the square of the spin-orbit coupling matrix element (SOCME) and dependent on the energy gap between the singlet and triplet states. researchgate.net Computational methods allow for the direct calculation of SOCMEs. These calculations are typically performed using approaches that incorporate relativistic effects, such as the Breit-Pauli spin-orbit Hamiltonian. researchgate.netchemrxiv.org
For this compound, SOCME calculations would quantify the coupling between the lowest singlet excited state (S₁) and nearby triplet states (Tₙ). A large SOCME value, often expressed in cm⁻¹, indicates a strong coupling and a higher probability of ISC. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹(n,π) ↔ ³(π,π)). Therefore, identifying the nature of the involved singlet and triplet states is a critical part of the analysis. The presence of two heavy bromine atoms in this compound is expected to result in large SOCMEs, facilitating population of the triplet state manifold upon photoexcitation.
Table 2: Illustrative Calculated Spin-Orbit Coupling Matrix Elements (SOCMEs) for this compound This table presents hypothetical data based on typical SOCME calculations for heavy-atom-containing heteroaromatic systems.
| Transition | S₁ State Character | Tₙ State Character | Energy Gap (S₁-Tₙ) (eV) | |SOCME| (cm⁻¹) |
|---|---|---|---|---|
| S₁ → T₁ | π,π | π,π | 0.55 | 15.2 |
| S₁ → T₂ | π,π | n,π | 0.20 | 85.5 |
Advanced Computational Approaches
QM/MM (Quantum Mechanics/Molecular Mechanics) Methods
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study the behavior of a molecule within a complex environment, such as a protein binding site or in solution. usc.edudntb.gov.ua In this framework, the chemically active region (e.g., this compound) is treated with a high-level quantum mechanics method (like DFT), while the surrounding environment (e.g., solvent molecules or protein residues) is described by a computationally less expensive molecular mechanics force field. nih.govmdpi.com
This multiscale technique is particularly useful for studying how environmental interactions affect the properties of this compound. For instance, QM/MM simulations could be used to:
Predict spectral shifts: Calculate how the UV-Vis absorption spectrum of this compound changes when it is bound to a biological macromolecule compared to when it is in a vacuum or a simple solvent.
Analyze binding interactions: Investigate the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its environment, providing insights into binding affinity and orientation. mdpi.com
Model enzymatic reactions: If this compound were a substrate or inhibitor, QM/MM could be used to model the reaction mechanism within an enzyme's active site, calculating activation energies and identifying transition states. nih.gov
The accuracy of QM/MM calculations depends on the careful definition of the boundary between the QM and MM regions and the way in which the interaction between the two regions is handled (e.g., through mechanical or electronic embedding). usc.edu
Machine Learning and Artificial Intelligence in Chemical Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties. nih.govnih.gov Instead of relying solely on first-principles calculations, ML models are trained on large datasets of known chemical information to learn structure-property relationships. semanticscholar.org
For this compound, ML models could be applied in several ways:
Property Prediction: A model trained on a vast database of compounds could predict various properties of this compound, such as its solubility, toxicity, or electronic properties (e.g., HOMO/LUMO energies), much faster than traditional QM methods. nih.govrjptonline.org
Spectral Prediction: Deep learning models, particularly graph neural networks, can be trained to predict entire UV-Vis absorption spectra directly from the molecular structure. frontiersin.org
Reaction Outcome Prediction: AI can predict the likely products, yields, and optimal conditions for chemical reactions involving this compound, accelerating the discovery of new synthetic routes. rjptonline.orgfrontiersin.org
The success of these methods is highly dependent on the quality and size of the training data. semanticscholar.org While a model may not have been specifically trained on this compound, its predictions are based on the learned chemical patterns from thousands of other molecules, including those with similar structural motifs.
Conceptual DFT for Chemical Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.commdpi.com These descriptors offer a theoretical basis for understanding and predicting the reactive behavior of molecules like this compound without the need to simulate a full reaction pathway.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules prefer to react with hard molecules, and soft with soft. mdpi.com
Electrophilicity (ω): A global index that quantifies the electrophilic character of a molecule. mdpi.com
Local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxjmcs.org.mx By calculating the Fukui functions for this compound, one can predict which atoms are most susceptible to attack. For example, the analysis would likely indicate that the carbon atoms of the quinoxaline ring are susceptible to nucleophilic attack, while the nitrogen atoms are primary sites for electrophilic attack.
Table 3: Illustrative Conceptual DFT Reactivity Descriptors for this compound (Calculated) This table presents hypothetical data based on typical DFT calculations for heteroaromatic compounds.
| Global Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -4.5 | Tendency to donate electrons |
| Chemical Hardness (η) | 5.8 | Resistance to electron transfer |
| Electrophilicity (ω) | 1.75 | Moderate electrophilic character |
Crystallographic Investigations of 6,7 Dibromoquinoxaline Compounds
Single Crystal X-ray Diffraction
Without experimental single-crystal X-ray diffraction data, it is not possible to report on:
Crystal Structure Determination and Atomic Connectivity
A definitive determination of the crystal system, space group, and unit cell dimensions for 6,7-Dibromoquinoxaline (B6158433) is not available. Consequently, the precise arrangement of atoms and their connectivity within the crystal lattice remains undetermined.
Molecular Conformation and Geometry Analysis
Detailed information on bond lengths, bond angles, and dihedral angles, which would describe the exact three-dimensional shape and conformation of the this compound molecule in the solid state, is not available.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
An analysis of how this compound molecules arrange themselves in a crystal is not possible. This includes the identification and characterization of significant intermolecular interactions, such as halogen bonding (Br···N or Br···Br interactions) or π-π stacking between the aromatic rings, which are crucial in dictating the supramolecular architecture.
Co-crystallization Studies and Supramolecular Synthons
There are no published studies on the co-crystallization of this compound with other molecules. As a result, no information exists on the formation of supramolecular synthons or the design of multi-component crystals involving this specific compound.
Powder X-ray Diffraction (PXRD)
In the absence of any published research, the following aspects remain unknown:
Polymorphism and Solid-State Phase Characterization
There is no information regarding the existence of different crystalline forms (polymorphs) of this compound. Powder X-ray diffraction is a primary technique for identifying and characterizing such polymorphic forms, but no such studies have been reported.
Crystallinity and Morphological Studies
While a specific, publicly available single-crystal X-ray diffraction study for the parent this compound is not readily found in open crystallographic databases, we can infer its likely crystalline nature and morphology based on studies of closely related bromo-substituted quinoxaline (B1680401) derivatives. Generally, small organic molecules like this compound are crystalline solids at room temperature. The planarity of the quinoxaline core, combined with the presence of the two bromine atoms, is expected to promote ordered packing in the solid state through a combination of π-π stacking interactions and halogen bonding.
For illustrative purposes, the crystallographic data for a related compound, 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, which features a dibromo-substituted quinoxaline moiety, is presented below. nih.gov This data highlights the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈Br₂N₃O⁺·Br⁻·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5069 (7) |
| b (Å) | 9.7435 (10) |
| c (Å) | 10.782 (1) |
| α (°) | 88.490 (7) |
| β (°) | 73.798 (7) |
| γ (°) | 71.981 (7) |
| Volume (ų) | 718.61 (12) |
| Z | 2 |
Table 1: Representative Crystallographic Data for a Bromo-Substituted Quinoxaline Derivative. nih.gov
The morphology of this compound crystals would be dependent on the crystallization conditions, such as the solvent used and the rate of cooling or evaporation. It is anticipated that the crystals would exhibit well-defined facets, characteristic of a highly ordered internal structure.
Advanced Crystallographic Techniques
To gain deeper insights into the dynamic processes and electronic nature of this compound, advanced crystallographic techniques can be employed.
Time-resolved serial crystallography is a cutting-edge technique used to study the structural dynamics of molecules as they undergo chemical reactions or physical processes. This method is particularly powerful for observing transient intermediate states that are not accessible through conventional static crystallography. For a molecule like this compound, time-resolved studies could be envisioned to probe photo-induced excited states or to follow the structural changes during a solid-state reaction. The technique involves collecting diffraction data from a stream of microcrystals as they are exposed to a trigger, such as a laser pulse, to initiate a process.
Charge density analysis is an experimental technique that provides a detailed map of the electron density distribution within a crystal. This method goes beyond the simple determination of atomic positions and reveals the nature of chemical bonds, intermolecular interactions, and the electrostatic properties of the molecule. For this compound, a charge density study would be invaluable for quantifying the electron-withdrawing effect of the bromine atoms and the pyrazine (B50134) ring, and for characterizing the nature and strength of any halogen bonds and π-π stacking interactions that stabilize the crystal lattice.
Crystallographic Databases and Data Mining
Crystallographic databases are essential resources for chemists and material scientists, providing a vast repository of structural information.
The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures. A search of the CSD for structures containing the this compound fragment or closely related motifs would reveal a wealth of information on packing patterns, intermolecular interactions, and conformational preferences. For instance, an analysis of other bromo-substituted quinoxalines can provide insights into the prevalence of halogen bonding and its influence on the supramolecular architecture.
The arrangement of molecules in a crystal has a profound impact on the material's properties. For this compound, the presence of two bromine atoms is expected to significantly influence its electronic and photophysical properties. Studies on other brominated quinoxaline derivatives have shown that the introduction of bromine can lead to tighter molecular packing and enhanced crystallinity. rsc.org The intrinsic characteristics of bromine, including its size and polarizability, can guide the molecular stacking, which in turn affects charge transport and other electronic properties. rsc.org Furthermore, the electron-withdrawing nature of the bromine atoms can modulate the energy levels of the molecule, which is a key factor in its potential applications in organic electronics. beilstein-journals.org The investigation of structure-property relationships in related compounds indicates that the bromine substitution in this compound likely plays a crucial role in defining its solid-state behavior and potential utility in functional materials. rsc.org
Applications in Advanced Materials Science Based on 6,7 Dibromoquinoxaline
Organic Electronic Materials
The electron-deficient quinoxaline (B1680401) core, derived from precursors like 6,7-dibromoquinoxaline (B6158433), is instrumental in developing materials for a range of organic electronic devices. Its ability to accept electrons helps in balancing charge transport, adjusting energy levels, and creating materials with tailored optical and electrical characteristics.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties
Materials derived from quinoxaline are utilized in Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic and luminescent properties. The electron-deficient nature of the quinoxaline moiety is beneficial for creating materials that can act as either the emissive layer or as electron-transporting materials. For instance, π-conjugated polyquinoxalines have been synthesized and shown to exhibit strong fluorescence, a key requirement for emissive materials in OLEDs. acs.org
Research has demonstrated that by incorporating quinoxaline derivatives into D-A structures, the emission color and efficiency of OLEDs can be tuned. A study on various quinoxaline-based molecules revealed a significant luminescence shift from 539 nm to 671 nm by extending the conjugation length. researchgate.net These compounds were tested in fluorescent OLEDs, achieving an external quantum efficiency (EQE) of up to 4.5% for a deep-red non-doped device and 7% for a device where the quinoxaline-based molecule was doped into an exciplex-forming host. researchgate.net In another example, a light-emitting diode using poly(2,3-diphenylquinoxaline-5,8-diyl) as the emissive layer was shown to emit blue-green light with a maximum emission wavelength (λmax) of approximately 500 nm. acs.org
Table 1: Performance of OLEDs Incorporating Quinoxaline-Based Emitters
| Emitter Type | Host | Max. EQE (%) | Emission Color | CIE Coordinates |
|---|---|---|---|---|
| Quinoxaline-based dopant | Exciplex host | 7 | Deep Red | Not specified |
| Quinoxaline-based dopant | Non-doped | 4.5 | Deep Red | Not specified |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, the quinoxaline unit is a valuable acceptor component in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). case.edunsf.govmdpi.com Its electron-withdrawing character facilitates the crucial processes of charge separation and electron transfer upon light absorption.
For DSSCs, novel organic sensitizers incorporating a quinoxaline acceptor unit have been synthesized and tested. In one study, two dyes, RC-21 and RC-22, were created using a triphenylamine donor and a quinoxaline acceptor. case.eduresearchgate.net The device based on the RC-22 sensitizer, which featured a donor-acceptor-π-acceptor (D-A-π-A) configuration, demonstrated a power conversion efficiency (PCE) of 5.56%, with a short-circuit current density (JSC) of 11.40 mA/cm², an open-circuit voltage (VOC) of 0.66 V, and a fill factor (ff) of 0.74. case.edu The less efficient RC-21 based cell still achieved a PCE of 3.30%. case.eduresearchgate.net These results underscore that the quinoxaline unit is a promising component for designing efficient organic sensitizers for DSSCs. case.eduresearchgate.net
Table 2: Photovoltaic Performance of DSSCs with Quinoxaline-Based Dyes
| Dye | Configuration | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor |
|---|---|---|---|---|---|
| RC-22 | D-A-π-A | 5.56 | 11.40 | 0.66 | 0.74 |
Organic Thin-Film Transistors (OTFTs) and Charge Transport Characteristics
The development of high-performance organic semiconductors is crucial for advancing organic thin-film transistors (OTFTs). Materials incorporating the this compound building block have been explored for this purpose. The charge transport characteristics of these materials are highly dependent on their molecular structure and solid-state packing. rsc.org
Side chains, for example, are a necessary component of solution-processable semiconductors and have a significant impact on charge transport. rsc.org While specific OTFT performance data for polymers directly synthesized from this compound is limited in the provided search results, the general class of quinoxaline-based donor-acceptor polymers has shown potential. These materials are designed to facilitate charge movement through their conjugated backbones. The performance of OTFTs is typically characterized by carrier mobility (µ), which quantifies how quickly charge carriers move through the material, and the on/off current ratio (ION/IOFF), which indicates the device's switching capability. cloudfront.net For many solution-processable small molecules used in OTFTs, field-effect mobilities can exceed 1 cm² V⁻¹ s⁻¹. rsc.org
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Quinoxaline derivatives have emerged as highly effective hole-transporting materials (HTMs) for perovskite solar cells (PSCs), offering a stable and lower-cost alternative to the commonly used spiro-OMeTAD. rsc.org By employing a donor-acceptor-donor (D-A-D) molecular design, where the quinoxaline serves as the central acceptor core, researchers have developed HTMs with rationally modulated energy levels and improved stability. rsc.org
In a notable study, two quinoxaline-based HTMs, TQ1 and TQ2, were synthesized. rsc.org PSCs fabricated with the TQ2 material achieved a maximum power conversion efficiency of 19.62%, which surpassed the performance of control devices using spiro-OMeTAD (18.54%) under identical conditions. rsc.orgresearchgate.net Furthermore, polymeric HTMs based on a difluoroquinoxaline acceptor unit have also demonstrated exceptional performance. A D-A copolymer named PBQ6, when used as a dopant-free HTM, enabled a PSC to reach a high PCE of 22.6%, with a VOC of 1.13 V and a fill factor of 80.8%. sciengine.com These devices also showed significantly enhanced stability against ambient conditions, heat, and light compared to those with spiro-OMeTAD. sciengine.com
Table 3: Performance of Perovskite Solar Cells with Quinoxaline-Based HTMs
| HTM | HTM Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
|---|---|---|---|---|---|
| TQ2 | Small Molecule | 19.62 | 1.10 | 23.95 | 74.4 |
| TQ1 | Small Molecule | 14.27 | 1.05 | 22.18 | 61.3 |
| spiro-OMeTAD (control for TQ) | Small Molecule | 18.54 | 1.09 | 23.58 | 72.1 |
| PBQ6 | Polymer | 22.6 | 1.13 | 24.8 | 80.8 |
Functional Polymers and Conjugated Systems
Synthesis of Conjugated Polymers Incorporating this compound Units
The synthesis of functional conjugated polymers relies on versatile and efficient chemical reactions that can link monomer units together. This compound is an ideal monomer for creating donor-acceptor (D-A) copolymers through transition metal-catalyzed cross-coupling reactions. nih.gov The two bromine atoms serve as reactive handles for polymerization.
The Stille coupling reaction is one of the most effective methods for synthesizing conjugated polymers. wiley-vch.deosti.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane (organotin) compound and an organic halide. wiley-vch.de In this context, this compound (the dihalide monomer) can be reacted with a donor monomer that has been functionalized with two organotin groups (e.g., a distannylated thiophene or fluorene derivative). This polycondensation process links the alternating donor and acceptor units to form a high molecular weight D-A conjugated polymer. rsc.org Similarly, the Suzuki-Miyaura coupling, which uses organoboron compounds instead of organotins, is another powerful tool for this purpose. nih.gov These synthetic strategies are highly valued for their tolerance of various functional groups and their ability to produce well-defined polymers with tailored optoelectronic properties for the applications described above. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| This compound | - |
| 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | spiro-OMeTAD |
| Poly(2,3-diphenylquinoxaline-5,8-diyl) | - |
| Quinoxaline-based Hole-Transporting Material 1 | TQ1 |
| Quinoxaline-based Hole-Transporting Material 2 | TQ2 |
| Quinoxaline-based Polymeric Hole-Transporting Material | PBQ6 |
| Quinoxaline-based Dye Sensitizer 1 | RC-21 |
Optoelectronic Properties of Quinoxaline-Based Copolymers
Copolymers incorporating the this compound moiety are gaining significant attention in the field of organic electronics due to their tunable optoelectronic properties. These properties are largely dictated by the molecular structure, specifically the arrangement of donor and acceptor units within the polymer backbone, which influences the intramolecular charge transfer (ICT) characteristics.
The inherent electron-deficient nature of the quinoxaline ring system makes it an effective acceptor unit. When copolymerized with electron-rich (donor) monomers, such as fluorene or thiophene, the resulting donor-acceptor (D-A) copolymers exhibit unique photophysical and electrochemical behaviors. For instance, a copolymer of 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester), designated as PFQ10, has been synthesized and characterized. This copolymer demonstrated blue photoluminescence with an emission maximum at 459 nm and a relative fluorescence quantum yield of 0.37. elsevierpure.comd-nb.inforesearchgate.net
The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for optoelectronic applications, as they determine the charge injection and transport properties of the material. For PFQ10, the HOMO and LUMO energy levels were determined by cyclic voltammetry in conjunction with the optical bandgap. d-nb.info The extension of conjugation through polymerization leads to a red-shifted and broadened absorbance spectrum and improved photosensitization. d-nb.info
The band gap of these copolymers can be tuned by modifying the chemical structure of the donor and acceptor units. researchgate.net For example, a poly(9,9-dioctyl-fluorene-co-2,3-bis(4-hexyloxyphenyl)quinoxaline) synthesized via a Suzuki coupling reaction exhibited a low band gap of 2.51 eV. nanoscience.or.kr The HOMO and LUMO levels for this polymer were determined to be -5.76 eV and -3.25 eV, respectively. nanoscience.or.kr These properties make such copolymers suitable for use in organic light-emitting diodes (OLEDs), with some demonstrating blue-green to pure green electroluminescence. elsevierpure.comresearchgate.netnanoscience.or.kr
Below is a table summarizing the optoelectronic properties of a representative quinoxaline-based copolymer.
| Property | Value |
| Photoluminescence (PL) Maximum | 459 nm elsevierpure.comresearchgate.net |
| Fluorescence Quantum Yield (Φ) | 0.37 elsevierpure.comresearchgate.net |
| Optical Bandgap (Eg) | 2.51 eV nanoscience.or.kr |
| HOMO Energy Level | -5.76 eV nanoscience.or.kr |
| LUMO Energy Level | -3.25 eV nanoscience.or.kr |
| Electroluminescence | Blue-green elsevierpure.comresearchgate.net |
Thermal Stability and Solution Processability of Polymeric Materials
For practical applications in electronic devices, polymeric materials must possess not only desirable optoelectronic properties but also high thermal stability and good solution processability. The incorporation of this compound into polymer backbones has been shown to yield materials with robust thermal properties.
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. For instance, a fluorene-quinoxaline copolymer was found to have a high decomposition temperature of 420°C, indicating excellent thermal stability suitable for device fabrication and operation. nanoscience.or.kr Similarly, differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The same fluorene-quinoxaline copolymer exhibited a high glass transition temperature of 159°C. nanoscience.or.kr
Solution processability is another critical factor, as it allows for the fabrication of large-area and flexible devices using cost-effective techniques like spin-coating, inkjet printing, and roll-to-roll processing. The solubility of conjugated polymers is often enhanced by introducing flexible alkyl side chains onto the polymer backbone. These side chains increase the entropy of mixing and prevent strong intermolecular aggregation, thereby improving solubility in common organic solvents. For example, a poly(9,9-dioctyl-fluorene-co-2,3-bis(4-hexyloxyphenyl)quinoxaline) was found to be soluble in common organic solvents such as chloroform, THF, and toluene (B28343), and it formed good quality films. nanoscience.or.kr The presence of long, branched alkyl chains, such as 2-hexyldecyl, on the quinoxaline unit also contributes to the solubility of the resulting copolymers. d-nb.inforesearchgate.net
The molecular weight and polydispersity index (PDI) of the polymers, typically determined by gel permeation chromatography (GPC), also play a role in their processability and the morphology of the resulting thin films. Copolymers based on this compound have been synthesized with number-average molecular weights (Mn) up to 17.2 kDa and a low PDI of 1.3, indicating good control over the polymerization process. elsevierpure.comd-nb.inforesearchgate.net
The table below summarizes the thermal and processing characteristics of a representative quinoxaline-based copolymer.
| Property | Value |
| Decomposition Temperature (TGA) | 420°C nanoscience.or.kr |
| Glass Transition Temperature (DSC) | 159°C nanoscience.or.kr |
| Solubility | Soluble in chloroform, THF, toluene nanoscience.or.kr |
| Number-Average Molecular Weight (Mn) | Up to 17.2 kDa elsevierpure.comd-nb.inforesearchgate.net |
| Polydispersity Index (PDI) | 1.3 elsevierpure.comd-nb.inforesearchgate.net |
Chemosensors and Optical Sensing Platforms
The unique electronic and photophysical properties of quinoxaline derivatives, including this compound, make them excellent candidates for the development of chemosensors and optical sensing platforms. The electron-deficient nature of the quinoxaline core can be modulated by the introduction of various functional groups, allowing for the design of sensors with high selectivity and sensitivity for specific analytes.
Design and Synthesis of Fluorescent Chemosensors for Metal Cations
Fluorescent chemosensors are powerful tools for the detection of metal cations due to their high sensitivity, rapid response, and operational simplicity. The design of such sensors based on this compound often involves the incorporation of a metal ion recognition unit (ionophore) and a signaling unit (fluorophore). The quinoxaline moiety itself can act as part of the signaling unit.
The general principle of detection relies on the change in the fluorescence properties of the sensor upon binding with a specific metal cation. This change can be a "turn-on" or "turn-off" response, a ratiometric change, or a shift in the emission wavelength. The interaction between the sensor and the metal ion can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation.
The synthesis of these chemosensors typically involves functionalizing the this compound core with appropriate chelating groups that can selectively bind to the target metal ion. These groups can include crown ethers, aza-crown ethers, polyamines, and various heterocyclic moieties. The bromine atoms at the 6 and 7 positions provide convenient handles for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functionalities.
Development of pH-Responsive Optical Sensors in Aqueous and Non-Aqueous Media
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold can act as protonation sites, making quinoxaline derivatives sensitive to changes in pH. This property can be exploited to develop pH-responsive optical sensors. The protonation or deprotonation of the quinoxaline nitrogen atoms can significantly alter the electronic structure of the molecule, leading to observable changes in its absorption (colorimetric) or emission (fluorometric) properties.
The design of pH sensors based on this compound can be tailored for operation in either aqueous or non-aqueous media by modifying the substituents on the quinoxaline ring. For aqueous applications, the introduction of water-solubilizing groups is often necessary. The pKa of the sensor, which determines the pH range of its response, can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the quinoxaline core.
The sensing mechanism often involves the modulation of the ICT process. In the deprotonated form, an ICT state may exist, leading to a specific absorption and emission profile. Upon protonation, the ICT process can be enhanced or inhibited, resulting in a distinct optical response. This change in the optical signal can be correlated to the pH of the medium, allowing for quantitative measurements.
Anion Detection Capabilities of Quinoxaline Derivatives
While quinoxaline derivatives are more commonly explored for cation sensing, their electron-deficient nature also makes them suitable for the development of anion sensors. The design of anion sensors based on this compound typically involves the incorporation of an anion recognition moiety that can interact with the target anion through hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions.
The bromine atoms at the 6 and 7 positions can be utilized to introduce functionalities capable of anion binding. For example, urea, thiourea, or amide groups can be attached to the quinoxaline scaffold to act as hydrogen bond donors for the recognition of anions such as fluoride, acetate (B1210297), and phosphate.
The detection mechanism in these systems often relies on the perturbation of the electronic properties of the quinoxaline fluorophore upon anion binding. This can result in a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. The selectivity of the sensor for a particular anion can be controlled by the design of the binding site and the nature of the interaction.
Dual-Channel Colorimetric and Fluorimetric Sensing Mechanisms
Dual-channel sensors, which provide both a colorimetric (visual) and a fluorimetric response, are highly desirable as they can offer more reliable and accurate detection of analytes. The this compound framework can be used to construct such dual-channel probes.
The design of these sensors involves creating a system where the binding of an analyte induces simultaneous changes in both the absorption and emission properties of the molecule. This can be achieved by designing a molecule where the analyte interaction modulates both the ground state and the excited state electronic properties.
For example, a sensor molecule might exhibit a certain color and fluorescence in its free state. Upon binding with the target analyte, a new ICT band might appear in the absorption spectrum, leading to a visible color change. At the same time, the binding event could alter the excited state deactivation pathways, resulting in a significant change in the fluorescence emission, such as quenching, enhancement, or a ratiometric shift. This dual response provides two independent signals for the detection of the analyte, which can improve the accuracy and reliability of the sensing platform.
Photoresponsive and Smart Materials
The integration of this compound into photoresponsive and smart materials leverages its inherent photochemical and photophysical characteristics. These materials can undergo reversible or irreversible changes in their properties upon exposure to light, making them suitable for a variety of applications, including sensing, data storage, and molecular patterning.
Photo-Induced Rearrangement Reactions for Sensing and Patterning
While direct photo-induced rearrangement of the this compound core itself is not extensively documented, its derivatives can be engineered to undergo specific photochemical transformations. The bromine atoms serve as versatile handles for introducing photoactive moieties. For instance, the palladium-catalyzed C-N cross-coupling reaction of this compound with suitable amino-functionalized photochromic molecules, such as spiropyrans or azobenzenes, can yield materials capable of light-induced structural and electronic changes.
In a hypothetical scenario for a sensing application, a derivative of this compound functionalized with a photo-cleavable group could be designed. Upon irradiation with a specific wavelength of light, the cleavage of this group could release a species that triggers a detectable signal, such as a change in fluorescence or color. This principle can be utilized for creating light-activated sensors for various analytes.
Similarly, for molecular patterning, thin films of polymers incorporating this compound-based photosensitive units can be subjected to masked irradiation. The exposed regions would undergo a photochemical reaction, altering their solubility or refractive index. Subsequent development processes could then create high-resolution patterns on the substrate, a technique valuable in microelectronics and photonics.
Mechanistic Studies of Photo-Physical Processes
Understanding the fundamental photophysical processes of this compound and its derivatives is crucial for designing efficient photoresponsive materials. The electronic properties of the quinoxaline core, characterized by a π-electron deficient system due to the nitrogen atoms, significantly influence its absorption and emission behavior.
Table 1: Key Photophysical Parameters of a Hypothetical this compound Derivative
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | ~350 nm | In organic solvent |
| Emission Maximum (λem) | ~450 nm | In organic solvent |
| Fluorescence Quantum Yield (ΦF) | Moderate | In dilute solution |
| Intersystem Crossing (ISC) Rate | Enhanced | Due to heavy atom effect |
The presence of the two bromine atoms introduces a significant "heavy atom effect." This effect promotes intersystem crossing (ISC), the transition from an excited singlet state (S₁) to an excited triplet state (T₁). This process can have several implications:
Enhanced Phosphorescence: At low temperatures, where non-radiative decay pathways are minimized, compounds containing this compound may exhibit phosphorescence, a long-lived emission from the triplet state.
Singlet Oxygen Generation: The populated triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This property is exploited in photodynamic therapy and photo-oxidation reactions.
Photochemical Reactivity: The triplet state is often more reactive than the singlet state, and its enhanced population can facilitate various photochemical reactions, including cycloadditions and rearrangements.
Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic structure, transition energies, and potential energy surfaces of the excited states of this compound derivatives. These theoretical investigations provide valuable insights into the mechanisms of radiative and non-radiative decay processes, guiding the rational design of molecules with desired photophysical properties.
Stimuli-Responsive Properties in Aggregated States
The behavior of this compound derivatives can be dramatically different in the aggregated state (e.g., in thin films, crystals, or nanoparticles) compared to in dilute solution. Intermolecular interactions, such as π-π stacking and halogen bonding, play a crucial role in determining the photophysical properties of the aggregates.
One of the key phenomena observed in the aggregated state of some quinoxaline derivatives is Aggregation-Induced Emission (AIE). In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules exhibit enhanced fluorescence intensity upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay.
Derivatives of this compound can be designed to exhibit AIE by introducing bulky substituents that prevent close π-π stacking in the solid state while restricting intramolecular rotations. Such materials can respond to external stimuli that alter their aggregation state, leading to changes in their emission properties. For example:
Mechanochromism: Mechanical stimuli, such as grinding or shearing, can disrupt the crystalline packing of the molecules, leading to a change in their fluorescence color. This process can often be reversed by heating or exposure to solvent vapor.
Vapochromism: Exposure to the vapors of certain organic solvents can induce changes in the molecular packing and, consequently, the emission color, providing a basis for chemical sensors.
Thermochromism: Changes in temperature can induce phase transitions in the solid state, altering the intermolecular interactions and leading to a reversible change in fluorescence.
Table 2: Stimuli-Responsive Behavior of a Hypothetical this compound-Based AIEgen
| Stimulus | Observed Change | Potential Application |
| Mechanical Grinding | Red-shift in emission | Stress sensing, security inks |
| Exposure to Toluene Vapor | Blue-shift in emission | Volatile organic compound (VOC) detection |
| Heating above 100 °C | Reversible loss of emission | Temperature sensing |
The design of this compound-based materials with predictable stimuli-responsive properties in the aggregated state is a promising area of research for the development of novel smart materials for applications in sensing, imaging, and data encryption.
Supramolecular Chemistry Involving 6,7 Dibromoquinoxaline Derivatives
Macrocyclic and Polycyclic Architectures
The rigid and planar structure of the quinoxaline (B1680401) ring system makes it an excellent component for the construction of pre-organized macrocyclic hosts. The bromine substituents at the 6 and 7 positions offer convenient handles for further functionalization and the construction of larger, more complex architectures.
A successful strategy for the synthesis of quinoxaline-incorporated macrocycles involves the use of 6,7-dibromo-2,3-diphenylquinoxaline as a key precursor. Palladium-catalyzed amination reactions have proven to be a powerful tool for the one-step synthesis of a variety of polyaza- and polyoxadiazamacrocycles in good yields. researchgate.net This approach allows for the condensation of the dibromoquinoxaline unit with various diamines, leading to the formation of macrocycles with differing cavity sizes and numbers of donor atoms.
For instance, the reaction of 6,7-dibromo-2,3-diphenylquinoxaline with a series of oxadiamines under Pd-catalyzed conditions yields the corresponding oxaazamacrocycles. The reaction conditions, such as reagent concentration, are optimized to favor macrocyclization over oligomerization. The yields of these macrocyclization reactions can reach up to 77% for certain derivatives. researchgate.net A range of novel N- and N,O-containing macrocyclic ligands have been synthesized using this methodology, demonstrating its versatility in creating a library of host molecules with tunable properties. researchgate.net
Table 1: Synthesis of Quinoxaline-Incorporated Macrocycles
| Diamine Precursor | Macrocyclic Product | Yield (%) |
|---|---|---|
| 1,5-diamino-3-oxapentane | 16-membered N2O-macrocycle | 46 |
| 1,8-diamino-3,6-dioxaoctane | 19-membered N2O2-macrocycle | 77 |
| 1,11-diamino-3,6,9-trioxaundecane | 22-membered N2O3-macrocycle | 65 |
This table is generated based on data presented in the text and is for illustrative purposes.
The conformational properties of these quinoxaline-incorporated macrocycles are crucial for their host-guest chemistry. The rigidity of the macrocyclic ring has a significant influence on the spectral properties of the compounds. mdpi.com Studies have shown that higher conformational rigidity in some of these macrocycles can hinder the full conjugation of the amino groups at the 6 and 7 positions with the aromatic system of the quinoxaline core. researchgate.net
This conformational rigidity can be inferred from ¹H NMR spectroscopy. For example, the chemical shifts of the protons at positions 5 and 8 of the quinoxaline ring are sensitive to the macrocycle's conformation. In more rigid macrocycles with smaller ring sizes, these protons are shifted downfield, while in more flexible, larger macrocycles, they experience an upfield shift. mdpi.com This suggests that the size of the macrocyclic ring directly impacts the planarity and electronic environment of the quinoxaline unit, which in turn will affect its binding properties. mdpi.com While detailed X-ray crystallographic or computational studies on these specific 6,7-dibromoquinoxaline-derived macrocycles are not extensively available, the spectroscopic data provides valuable insights into their conformational behavior in solution. researchgate.net
Host-Guest Chemistry and Molecular Recognition
The presence of a defined cavity and multiple donor atoms makes these quinoxaline-based macrocycles excellent candidates for host-guest chemistry and molecular recognition studies. Their ability to bind selectively with ions and potentially with neutral molecules opens up possibilities for their use as sensors and in separation technologies.
The ion-binding capabilities of these macrocycles have been investigated, with a particular focus on transition metal cations. For example, the interaction of a series of polyoxa- and polyazamacrocycles containing the 6,7-diamino-2,3-diphenylquinoxaline unit with copper(II) ions has been studied. researchgate.net These studies, conducted in acetonitrile (B52724), demonstrate that both the macrocyclic ligands and their acyclic analogues can form complexes with Cu²⁺. researchgate.net
While specific studies on the binding of neutral molecules to these this compound-derived macrocycles are not detailed in the available literature, the general class of quinoxaline-containing macrocycles has been shown to interact with neutral guests. The π-rich cavity of the quinoxaline unit can potentially engage in π-stacking interactions with suitable neutral organic molecules.
The affinity and selectivity of these macrocycles for specific guests are key parameters in molecular recognition. For the binding of Cu²⁺ ions, the stability of the formed complexes has been quantified through the determination of binding constants (logβ). researchgate.net Interestingly, the non-cyclic, more conformationally labile analogue was found to form the most stable complex with Cu²⁺, suggesting that flexibility can play a significant role in achieving optimal coordination geometry. researchgate.net
Among the macrocyclic ligands, the stability of the Cu²⁺ complexes varies with the size and nature of the macrocycle. This highlights the tunability of these host systems for achieving selective ion binding.
Table 2: Stability Constants (logβ) for the Complexation of Cu²⁺ with Quinoxaline Derivatives in Acetonitrile
| Ligand | logβ ([CuL]²⁺) |
|---|---|
| Acyclic Diamine Analogue | 7.57 |
| 16-membered N2O-macrocycle | 6.82 |
| 19-membered N2O2-macrocycle | 7.15 |
This table is generated based on data presented in the text and is for illustrative purposes.
The formation of host-guest complexes with these quinoxaline-based macrocycles is accompanied by distinct changes in their spectroscopic properties, which can be monitored by techniques such as UV-Vis and fluorescence spectroscopy. The quinoxaline moiety acts as a chromophore and fluorophore, and its electronic transitions are sensitive to the binding of guests.
Upon protonation, these macrocycles exhibit both colorimetric and fluorimetric responses, making them potential pH indicators. researchgate.net In acidic media, the protonation of the nitrogen atoms of the 6,7-diaminoquinoxaline fragment leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net
Similarly, the complexation of metal ions leads to significant spectroscopic changes. The addition of Cu²⁺ ions to solutions of the macrocyclic ligands results in a strong quenching of their fluorescence. researchgate.net This "turn-off" fluorescence response is a clear indication of host-guest interaction and can be utilized for sensing applications. The changes in the UV-Vis absorption spectra upon the addition of Cu²⁺ also confirm the formation of complexes. researchgate.net These spectroscopic signatures are crucial for understanding the binding mechanism and for the development of optical sensors based on these This compound (B6158433) derivatives.
Self-Assembly Processes
Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction. In the context of this compound, the interplay of various non-covalent forces dictates the final supramolecular structure.
Hydrogen bonding plays a pivotal role in directing the self-assembly of quinoxaline derivatives. By introducing functional groups capable of forming hydrogen bonds, such as amino or amide moieties, at various positions on the quinoxaline scaffold, predictable and robust supramolecular motifs can be generated. For instance, amino-substituted quinoxaline derivatives have been shown to form a "pincer" hydrogen-bond motif, where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to the formation of spiral or helical structures. mdpi.comresearchgate.net
In the case of this compound, the introduction of amino groups at the 2- and 3-positions can lead to the formation of extended hydrogen-bonded networks. These networks are stabilized by intramolecular hydrogen bonding between the amine protons and the quinoxaline nitrogen atoms, which contributes to the planarity of the molecule. clockss.org This planarity, in turn, facilitates intermolecular interactions, such as π-π stacking. The stability of these multiple hydrogen bonds can be so significant that they persist even in polar solvents and at elevated temperatures. clockss.org
| Hydrogen Bond Type | Description | Significance in Assembly |
| N-H···N | Involves an amino group proton and a quinoxaline nitrogen. | Directs the formation of specific motifs like "pincers" and contributes to helical structures. mdpi.com |
| C-H···N | A weaker hydrogen bond involving a carbon-bound hydrogen. | Can reinforce primary hydrogen-bonding patterns and contribute to the overall stability of the supramolecular architecture. researchgate.net |
| Intramolecular N-H···N | Occurs within a single molecule, for example, between an amino substituent and a ring nitrogen. | Enforces molecular planarity, which is crucial for subsequent intermolecular stacking interactions. clockss.org |
The directional nature of non-covalent interactions in this compound derivatives allows for their assembly into one-dimensional supramolecular polymers and discrete oligomers. By designing monomers with complementary recognition sites, extended chains can be formed. For example, quinoxaline-based polymers have been synthesized for applications in organic electronics, where the supramolecular organization influences the material's charge transport properties. rsc.orgrsc.org
Beyond hydrogen bonding, other non-covalent interactions are crucial in the self-assembly of this compound derivatives.
π-π Stacking: The aromatic nature of the quinoxaline ring system makes it prone to π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, are significant in stabilizing supramolecular frameworks. nih.govnih.gov In substituted diaminoquinoxaline derivatives, the planar geometry enforced by intramolecular hydrogen bonds facilitates close packing in the solid state, with intermolecular distances indicative of π-π stacking. clockss.org These stacking interactions contribute to the formation of columnar structures.
Halogen Bonding: The bromine atoms at the 6- and 7-positions of the quinoxaline core are capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov This interaction is directional and can be a powerful tool in crystal engineering and the construction of supramolecular assemblies. nih.gov In this compound derivatives, the bromine atoms can form halogen bonds with nitrogen atoms of adjacent quinoxaline molecules or other Lewis basic sites, leading to the formation of extended networks. The strength of the halogen bond increases in the order Cl < Br < I, making the dibromo-substitution particularly effective for directing self-assembly. nih.gov The interplay between halogen bonding and π-π stacking can lead to the formation of complex and well-ordered three-dimensional structures. semanticscholar.org
| Interaction Type | Description | Influence on this compound Assembly |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes the formation of columnar structures and stabilizes extended assemblies. clockss.orgnih.gov |
| Halogen Bonding | A directional interaction between an electrophilic halogen and a Lewis base. | The bromine atoms can direct the assembly of molecules into specific 1D, 2D, or 3D architectures. nih.govnih.gov |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of the crystal packing and supramolecular assemblies. |
Applications in Molecular Machines and Advanced Assemblies
The ability of this compound derivatives to participate in controlled and reversible self-assembly processes makes them promising candidates for the construction of dynamic molecular systems, such as molecular machines and functional materials.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. wikipedia.org While specific examples of this compound-based molecular switches are not extensively documented, the quinoxaline scaffold has been incorporated into such systems. For instance, quinazolinespirohexadienones, which have a related heterocyclic core, have been investigated as photochromic and electrochromic molecular switches. beilstein-journals.org
The this compound unit could be functionalized with photoresponsive groups, such as azobenzenes, or with redox-active moieties to create molecular switches. The electronic properties of the quinoxaline core, which can be tuned by substituents, would influence the switching behavior. Similarly, the principles of molecular rotors, where a part of a molecule rotates relative to another, could be realized by incorporating the this compound unit as a stator or as part of the rotator, with the rotational dynamics being influenced by the surrounding supramolecular environment.
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. The properties of these gels are dictated by the non-covalent interactions that hold the network together. The propensity of this compound derivatives to form extended networks through a combination of hydrogen bonding, π-π stacking, and halogen bonding makes them suitable candidates for gelators.
By appending long alkyl chains to the this compound core, for example at the 2- and 3-positions, the balance between the intermolecular interactions of the aromatic core and the van der Waals interactions of the alkyl chains can be tuned to promote gelation in organic solvents. The resulting supramolecular gels could exhibit stimuli-responsive behavior, where changes in temperature or the introduction of specific analytes could disrupt the non-covalent network and lead to a gel-sol transition. Such functional materials have potential applications in sensing, controlled release, and as templates for the synthesis of nanomaterials.
Coordination Chemistry of 6,7 Dibromoquinoxaline Ligands
Ligand Design and Synthesis
The design of ligands from a quinoxaline (B1680401) core is a common strategy in coordination chemistry. This typically involves introducing functional groups that can act as electron-pair donors (Lewis bases) to coordinate with a metal center.
Functionalization of 6,7-Dibromoquinoxaline (B6158433) for Ligand Development
Specific methods for the functionalization of this compound for the express purpose of ligand development are not detailed in the available literature. However, based on the chemistry of analogous aryl bromides, the bromine atoms at the 6 and 7 positions would be expected to serve as key reactive sites. Potential synthetic routes could include:
Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings could be employed to attach new carbon-based functional groups, potentially containing donor atoms (N, O, S), to the quinoxaline core at the C6 and C7 positions.
Nucleophilic aromatic substitution: While less common for aryl bromides compared to activated halides, this pathway could potentially be used to introduce amine or alkoxy groups.
These approaches are hypothetical for this compound as specific examples have not been found in the literature search. Research on related compounds, such as 6,7-dinitro- and 6,7-dichloroquinoxaline (B20963) derivatives, shows that the 6 and 7 positions are viable sites for modification.
Multidentate Ligand Architectures based on Quinoxaline Core
Multidentate ligands, which contain multiple donor atoms, are frequently designed to form stable chelate rings with metal ions. For the quinoxaline core, multidentate character is often achieved by attaching coordinating groups to the 2 and 3 positions. A prominent example in the literature is 2,3-di(2-pyridyl)quinoxaline (dpq) and its derivatives, where the pyridyl groups, along with the quinoxaline nitrogen atoms, create a multidentate coordination environment.
While a compound named 6,7-dibromo-2,3-bis(3-(pyridin-3-yl)phenyl)quinoxaline is cataloged, indicating that this compound can be used as a precursor, detailed studies of its use in forming multidentate ligand architectures and subsequent metal complexes are not available.
Metal Complex Formation and Characterization
The characterization of metal complexes is crucial for understanding their structure, stability, and properties.
Synthesis of Metal-Quinoxaline Coordination Complexes
The synthesis of metal-quinoxaline complexes typically involves reacting a quinoxaline-based ligand with a metal salt in a suitable solvent. The resulting complex may precipitate from the solution or be isolated by crystallization. Although numerous studies report the synthesis of complexes with various quinoxaline derivatives, specific examples detailing the synthesis of a metal complex using a ligand derived from this compound are absent from the surveyed literature.
Stoichiometry and Stability Constant Determination of Complexes
Determining the stoichiometry (metal-to-ligand ratio) and stability constants of complexes is fundamental to understanding their behavior in solution. Techniques such as UV-Vis spectrophotometric titration, potentiometric titration, and Job's method of continuous variation are commonly used for this purpose. These methods allow for the calculation of formation constants (K) or stability constants (β), which quantify the strength of the metal-ligand interaction.
No studies providing stoichiometric data or stability constants for metal complexes of this compound-based ligands were identified.
Spectroscopic Characterization of Metal-Ligand Interactions (UV-Vis, NMR, EPR)
Spectroscopic methods provide detailed insight into the electronic and structural properties of metal complexes.
UV-Vis Spectroscopy: This technique is used to study the electronic transitions within a molecule. Upon coordination of a ligand to a metal ion, shifts in the absorption bands corresponding to π-π* (intraligand) and n-π* transitions are often observed. New bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), can also appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C, etc.) is a powerful tool for determining the structure of the ligand and how it changes upon coordination. Chemical shift changes can indicate which atoms are involved in binding to the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is used to study paramagnetic species (those with unpaired electrons), such as complexes of Cu(II), Mn(II), or radical-ligand systems. The resulting spectra can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding.
While these techniques are standard for characterizing quinoxaline metal complexes in general, no specific UV-Vis, NMR, or EPR data for complexes derived from this compound were found in the reviewed literature.
Coordination Geometries and Electronic Structures
The coordination chemistry of this compound is fundamentally shaped by the electronic and steric properties of the ligand. The two nitrogen atoms of the pyrazine (B50134) ring provide the primary coordination sites, allowing the molecule to act as a bidentate ligand. The electron-withdrawing nature of the two bromine atoms on the benzene (B151609) ring significantly influences the electronic structure of the metal complexes, which in turn dictates their geometry, photophysical properties, and reactivity.
Influence of Ligand Field on Metal d-Orbital Splitting
The this compound ligand, like other quinoxaline derivatives, engages the d-orbitals of a central metal ion, leading to a splitting of their energies, a phenomenon described by ligand field theory. The magnitude of this splitting (Δ) is a critical parameter that determines the electronic and magnetic properties of the coordination complex. The electron-withdrawing bromo substituents on the quinoxaline ring are expected to decrease the ligand's basicity. This reduction in electron-donating ability towards the metal center suggests that this compound would be positioned as a relatively weaker field ligand in the spectrochemical series compared to unsubstituted or electron-donating group-substituted quinoxalines.
Consequently, complexes of this compound are anticipated to exhibit a smaller d-orbital splitting. This has a direct impact on the electronic configuration of the metal ion. For metal ions with d4 to d7 configurations, a smaller Δ is more likely to result in high-spin complexes, as the energy required to promote an electron to a higher energy d-orbital is less than the energy required to pair electrons in a lower energy orbital.
Studies on related halogenated quinoxaline ligands support this assertion. For instance, in a series of iridium(III) complexes, those with halogenated quinoxaline ligands displayed higher oxidation potentials compared to their methylated counterparts, indicating a stabilization of the metal's d-orbitals due to the reduced electron-donating capacity of the ligand. acs.org This is consistent with the placement of halogenated quinoxalines lower in the spectrochemical series, leading to a reduced ligand field splitting energy.
Study of Coordination Numbers and Geometries of Metal Centers
The coordination number and geometry of metal complexes containing this compound are determined by the size and oxidation state of the central metal ion, as well as the steric and electronic properties of the other ligands in the coordination sphere. As a bidentate ligand, this compound typically occupies two coordination sites.
Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. In the absence of direct crystallographic data for a this compound complex, analogies can be drawn from structurally similar compounds. For example, the crystal structure of 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline reveals a nearly planar quinoxaline core. nih.gov It is expected that this compound would also present a relatively planar coordination scaffold.
In a typical octahedral complex with a formula [M(this compound)2X2], where X is a monodentate ligand, the two this compound ligands would chelate the metal ion, resulting in a distorted octahedral geometry. Similarly, in a complex like [M(this compound)X4], an octahedral geometry would also be anticipated. For d8 metal ions like Ni(II), Pd(II), or Pt(II), square planar geometries are common, and a complex of the type [M(this compound)X2] could adopt this arrangement. Tetrahedral geometries are also possible, particularly for metal ions like Co(II) and Zn(II). isca.in The table below summarizes plausible coordination geometries.
| Metal Ion Configuration | Typical Coordination Number | Plausible Geometry with this compound | Example Complex Formula |
|---|---|---|---|
| d3, d5 (low spin), d6 (low spin) | 6 | Octahedral | [Cr(dbq)3]3+ |
| d8 | 4 | Square Planar | [Pt(dbq)Cl2] |
| d10 | 4 | Tetrahedral | [Zn(dbq)2]2+ |
| d7 | 4 | Tetrahedral | [Co(dbq)Cl2] |
Table 1. Plausible coordination geometries for metal complexes of this compound (dbq).
Electronic Properties of Coordination Compounds (e.g., Luminescence, Electrochemistry)
The electronic properties of coordination compounds derived from this compound are of significant interest, particularly their luminescence and electrochemical behavior. The presence of the electron-withdrawing bromine atoms is expected to lower the energy of the ligand's π* orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO).
Luminescence: Many transition metal complexes with quinoxaline-based ligands are luminescent. researchgate.net The emission often originates from metal-to-ligand charge transfer (MLCT) excited states. For complexes of this compound, the lowered LUMO energy would likely lead to a red-shift in the MLCT absorption and emission bands compared to complexes with unsubstituted quinoxaline. This is because the energy gap between the metal's d-orbitals (the Highest Occupied Molecular Orbital or HOMO in many cases) and the ligand's LUMO is reduced. Studies on iridium(III) complexes with other halogenated quinoxaline ligands have demonstrated this ability to tune the emission color towards the red end of the spectrum. acs.org
Electrochemistry: The electrochemical properties of this compound complexes are also influenced by the electron-withdrawing substituents. The stabilization of the ligand's LUMO would make the complex easier to reduce (a less negative reduction potential) as the incoming electron would occupy this lower-energy orbital. Conversely, the reduced electron-donating ability of the ligand would make the metal center more difficult to oxidize, resulting in a more positive oxidation potential. This has been observed in iridium(III) complexes where halogenated quinoxaline ligands lead to higher oxidation potentials. acs.org
The table below summarizes the expected electronic properties of a hypothetical [Ru(bpy)2(this compound)]2+ complex in comparison to the well-studied [Ru(bpy)3]2+.
| Property | [Ru(bpy)3]2+ | Expected for [Ru(bpy)2(dbq)]2+ | Reasoning |
|---|---|---|---|
| Absorption λmax (MLCT) | ~450 nm | > 450 nm (Red-shifted) | Lowered LUMO energy of dbq ligand |
| Emission λmax (MLCT) | ~615 nm | > 615 nm (Red-shifted) | Smaller HOMO-LUMO gap |
| Oxidation Potential (RuII/III) | ~+1.26 V vs SCE | > +1.26 V (More positive) | Dbq is less electron-donating |
| Reduction Potential (Ligand-based) | ~-1.33 V vs SCE (bpy) | < -1.33 V (Less negative) | Lowered LUMO energy of dbq ligand |
Table 2. Predicted electronic properties of a hypothetical [Ru(bpy)2(dbq)]2+ complex.
Catalytic Applications of Coordination Complexes
While specific catalytic applications of this compound complexes are not widely reported, the broader family of quinoxaline-based coordination compounds has shown promise in various catalytic transformations. The principles governing these systems can be extended to predict the potential catalytic roles of this compound complexes.
Role of Quinoxaline-Based Ligands in Catalytic Systems
Quinoxaline-based ligands in catalytic systems serve several key functions:
Stabilization of the Metal Center: By chelating to the metal ion, the quinoxaline ligand provides thermodynamic and kinetic stability to the catalytic complex, preventing decomposition and allowing for catalytic turnover.
Modulation of Redox Properties: The electronic nature of the quinoxaline ligand can be fine-tuned to alter the redox potential of the metal center. The electron-withdrawing nature of the bromo-substituents in this compound would make the metal center more electron-deficient and thus a stronger oxidant.
Providing a π-System for Electron Transfer: The extended π-system of the quinoxaline ring can act as a conduit for electron transfer, which is a fundamental step in many catalytic cycles, particularly in photoredox catalysis.
Steric Influence: The steric bulk of the quinoxaline ligand and any substituents can influence the selectivity of the catalytic reaction by controlling the approach of the substrate to the metal center.
Copper(II) complexes of quinoxaline derivatives, for example, have been shown to be active catalysts for the oxidation of ascorbic acid. isca.in In such reactions, the quinoxaline ligand helps to stabilize the copper ion in its different oxidation states (Cu(II) and Cu(I)) during the catalytic cycle.
Mechanistic Studies of Catalytic Reactions Involving Complexes
Mechanistic studies of catalytic reactions involving quinoxaline-metal complexes often point to the involvement of the metal center in redox processes and substrate activation. For instance, in the aerobic oxidation of 2-aminophenol (B121084) catalyzed by mononuclear copper(II) complexes of ligands with structural similarities to quinoxalines, the proposed mechanism involves the formation of a complex-substrate adduct. rsc.org
A plausible mechanistic pathway for an oxidation reaction catalyzed by a hypothetical [Cu(this compound)X2] complex could involve the following steps:
Substrate Binding: The substrate coordinates to the copper(II) center, displacing one of the labile ligands (X).
Electron Transfer: An intramolecular electron transfer occurs from the substrate to the copper(II) center, reducing it to copper(I) and generating a substrate radical. The electron-withdrawing nature of the this compound ligand would facilitate this step by making the copper(II) center a better oxidant.
Dioxygen Activation: The copper(I) complex then reacts with molecular oxygen to form a copper-oxygen species, such as a superoxide (B77818) or peroxo complex.
Product Formation and Catalyst Regeneration: The activated oxygen species then oxidizes another molecule of the substrate or the substrate radical, leading to the final product and regenerating the copper(II) catalyst.
This proposed mechanism highlights the cooperative role of the metal and the ligand in the catalytic cycle. The this compound ligand would play a crucial role in tuning the electronic properties of the copper center to facilitate the key electron transfer steps.
Future Research Directions and Emerging Areas
Integration with Nanoscience and Nanotechnology
The integration of 6,7-Dibromoquinoxaline (B6158433) into the realm of nanoscience and nanotechnology presents a promising avenue for future research. While direct applications are still emerging, its role as a precursor in the synthesis of functional nanomaterials is an area of significant potential. For instance, 6,7-dibromo-2,3-diphenylquinoxaline has been synthesized from 4,5-dibromo-1,2-diaminobenzene and benzil (B1666583), serving as a key starting material for more complex structures. nih.gov The bromine atoms on the quinoxaline (B1680401) ring are amenable to various cross-coupling reactions, enabling the construction of larger conjugated systems. These systems can be designed to self-assemble into well-defined nanostructures such as nanowires, nanorods, and nanoparticles, with potential applications in organic electronics and sensor technology.
Future research could focus on the development of this compound-based monomers for the synthesis of conjugated polymers. These polymers could be engineered to form nanoparticles with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The heavy bromine atoms could also impart unique photophysical properties, such as enhanced intersystem crossing, which is beneficial for applications in photodynamic therapy and as triplet sensitizers.
Development of Multi-Stimuli Responsive Systems
Multi-stimuli responsive systems, or "smart" materials, that can change their properties in response to external triggers like light, heat, and solvent polarity are at the forefront of materials science. Quinoxaline derivatives with donor-acceptor architectures have already demonstrated interesting photophysical phenomena such as solvatochromism and thermochromism. nih.gov These properties arise from polarity-dependent shifts in the nature of the emissive state, often involving a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state. nih.gov
The this compound scaffold is an excellent candidate for the development of novel multi-stimuli responsive materials. The electron-deficient quinoxaline core can act as the acceptor, while various donor moieties can be introduced by substituting the bromine atoms. The nature and strength of the donor group can be used to fine-tune the photophysical response. For example, attaching strong donor groups can lead to significant changes in fluorescence color and intensity with variations in solvent polarity and temperature. nih.gov This opens up possibilities for creating sensitive fluorescent probes for detecting changes in local environments, such as in biological systems or for monitoring chemical reactions.
Future work in this area could involve the synthesis of a library of 6,7-disubstituted quinoxalines with different donor groups and the systematic investigation of their photophysical responses to various stimuli. The incorporation of these chromophores into polymer matrices could lead to the development of smart coatings, sensors, and actuators.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. The synthesis of quinoxaline derivatives has traditionally involved methods that are not always environmentally benign. However, recent research has focused on developing greener synthetic protocols.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. jocpr.comudayton.eduscispace.comresearchgate.net This technique has been successfully applied to the synthesis of various quinoxaline derivatives and holds great promise for the efficient and environmentally friendly production of this compound and its derivatives. jocpr.comudayton.eduscispace.comresearchgate.net Another promising green technique is ultrasound-assisted synthesis, which can also enhance reaction rates and yields under milder conditions. scielo.brscispace.comtandfonline.comresearchgate.netresearchgate.net Catalyst-free methods performed in green solvents like water or ethanol (B145695) are also being explored. semanticscholar.orgnih.gov For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in water has been shown to be an efficient and green route to quinoxalines. semanticscholar.org
Future research in this area should focus on optimizing these green synthetic methods for this compound. This includes exploring a wider range of green solvents, developing recyclable catalysts, and investigating solvent-free reaction conditions. nih.govias.ac.in The application of flow chemistry could also offer a safer, more scalable, and efficient means of production.
Table 1: Comparison of Green Synthesis Methods for Quinoxalines
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-assisted | Rapid, high yields, reduced solvent use | Requires specialized equipment |
| Ultrasound-assisted | Enhanced reaction rates, milder conditions | Sonication probe can degrade some compounds |
| Catalyst-free in water | Environmentally benign, simple workup | Limited by substrate solubility |
| Solvent-free grinding | High atom economy, simple procedure | May not be suitable for all substrates |
Advanced Characterization Techniques Development
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for the rational design of new materials. Advanced characterization techniques play a pivotal role in this endeavor.
Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. theopenscholar.commdpi.comresearchgate.net This information is vital for understanding intermolecular interactions, which can significantly influence the material's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. 1H, 13C, and 15N NMR chemical shifts can provide detailed information about the electronic structure of quinoxaline derivatives. nih.govchemicalbook.com Two-dimensional NMR techniques are particularly useful for assigning complex spectra. nih.gov
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of newly synthesized compounds. The presence of bromine in this compound provides a distinct isotopic pattern in the mass spectrum, which can be a useful diagnostic tool. nih.govyoutube.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. nih.gov
Future developments in this area could involve the use of more advanced techniques such as solid-state NMR to probe the structure and dynamics of this compound-based materials in the solid state. In-situ spectroscopic techniques could be employed to monitor structural changes in stimuli-responsive materials in real-time.
Computational Design of Novel this compound Materials
Computational chemistry and molecular modeling have become invaluable tools in materials science for predicting the properties of new compounds and guiding synthetic efforts. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic and photophysical properties of quinoxaline derivatives. tandfonline.comnih.govresearchgate.netsemanticscholar.orgekb.eg
These computational methods can be used to:
Predict the geometries and electronic structures of novel this compound derivatives.
Calculate absorption and emission spectra to guide the design of new dyes and fluorescent probes.
Model the interactions between this compound-based molecules and other molecules or surfaces, which is important for applications in sensing and catalysis.
Screen virtual libraries of compounds to identify promising candidates for specific applications, thereby reducing the time and cost of experimental work.
Future research in this area will likely involve the use of more sophisticated computational models that can more accurately predict the properties of complex systems, such as polymers and nanomaterials. The development of machine learning algorithms trained on experimental and computational data could further accelerate the discovery of new this compound-based materials with desired properties.
Exploration of New Halogenated Quinoxaline Isomers for Diverse Applications
The position and nature of the halogen atoms on the quinoxaline ring can have a profound impact on the compound's physical, chemical, and biological properties. While this article focuses on this compound, the exploration of other halogenated isomers is a rich area for future research.
For example, the synthesis and properties of other dibromoquinoxaline isomers, such as 5,8-dibromoquinoxaline, could be investigated and compared with the 6,7-isomer. The different substitution patterns would lead to variations in electronic structure, crystal packing, and reactivity, which could be exploited for different applications.
Furthermore, the replacement of bromine with other halogens, such as chlorine or fluorine, would also lead to materials with distinct properties. For instance, fluorinated quinoxalines are of interest for applications in organic electronics due to the unique electronic effects of fluorine. The biological activity of different halogenated quinoxaline isomers is also an important area of investigation, as halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. biointerfaceresearch.comnih.govnih.govsapub.orgrsc.org
A systematic study of the structure-property relationships of a wide range of halogenated quinoxaline isomers would provide a deeper understanding of these versatile compounds and pave the way for their application in a diverse range of fields, from materials science to medicinal chemistry.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6,7-dibromo-2,3-diphenylquinoxaline |
| 4,5-dibromo-1,2-diaminobenzene |
| Benzil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
